molecular formula C7H5BrFNO B6611038 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one CAS No. 2866353-15-1

1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one

Cat. No.: B6611038
CAS No.: 2866353-15-1
M. Wt: 218.02 g/mol
InChI Key: OCCNXPSQHQXCFO-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one ( 2866353-15-1) is a high-purity bromo- and fluoro-functionalized ketone offered for research and development purposes. This compound, with the molecular formula C 7 H 5 BrFNO and a molecular weight of 218.02, serves as a versatile and valuable building block in organic synthesis . Its structure incorporates both a bromine atom and a fluorine-containing acetyl group on a pyridine ring, making it a critical intermediate for constructing more complex molecules. Researchers primarily utilize this compound in pharmaceutical chemistry and material science. The bromopyridine moiety acts as an excellent site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of various aryl, heteroaryl, and other functional groups . Simultaneously, the 2-fluoroethanone group is a reactive handle that can undergo further transformations, including reduction to alcohols or nucleophilic substitution, to explore structure-activity relationships (SAR). This makes it particularly valuable for the synthesis of potential pharmacologically active molecules, similar to its trifluoro analogue which is used in the development of specialized chemical entities . Strictly for research applications, this product is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-2-fluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCNXPSQHQXCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one

Executive Summary

1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one is a specialized, high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and metabolically stable drug candidates. Its structure features a 3,5-disubstituted pyridine core, providing two distinct vectors for chemical diversification: the electrophilic


-fluoroketone moiety at the 3-position and the cross-coupling-competent bromine atom at the 5-position. This dual functionality makes it a critical intermediate for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties

PropertyData / Prediction
IUPAC Name 1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one
CAS Number Not widely listed; Custom Synthesis Target
Molecular Formula C

H

BrFNO
Molecular Weight 218.02 g/mol
SMILES FCC(=O)c1cncc(Br)c1
Appearance Off-white to pale yellow solid (Predicted)
LogP (Predicted) ~1.8 - 2.1
H-Bond Acceptors 3 (N, O, F)
H-Bond Donors 0
Polar Surface Area ~30 Å

Structural Insight: The presence of the fluorine atom adjacent to the carbonyl group increases the electrophilicity of the ketone through inductive effects (-I), making it more reactive toward nucleophiles than its non-fluorinated analog. Concurrently, the fluorine atom mimics the steric profile of a hydrogen atom while blocking metabolic oxidation at the


-position.

Synthetic Pathways

The synthesis of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one typically follows one of two primary routes. Route A is preferred for scale-up due to the availability of the starting material, while Route B offers higher precision for late-stage functionalization.

Route A: Direct -Fluorination of 3-Acetyl-5-bromopyridine

This pathway utilizes electrophilic fluorinating agents (e.g., Selectfluor®) on the enol or silyl enol ether derivative of the parent acetylpyridine.

  • Precursor: 3-Acetyl-5-bromopyridine (CAS 38940-62-4).

  • Activation: Formation of the trimethylsilyl enol ether using TMSCl and a base (e.g., LiHMDS or TEA).

  • Fluorination: Reaction with Selectfluor® (F-TEDA-BF

    
    ) in acetonitrile.
    
Route B: Weinreb Amide Acylation (Convergent)

This route avoids the handling of unstable enol ethers by coupling a lithiated pyridine species with a fluorinated acylating agent.

  • Precursor: 3,5-Dibromopyridine.

  • Lithiation: Selective Monolithiation at C-3 using n-BuLi at -78°C.

  • Acylation: Quenching the lithio-species with N-methoxy-N-methyl-2-fluoroacetamide (Weinreb amide of fluoroacetic acid).

SynthesisPathways StartA 3-Acetyl-5-bromopyridine (CAS 38940-62-4) StepA1 Silyl Enol Ether Intermediate StartA->StepA1 TMSCl, LiHMDS THF, -78°C Product 1-(5-Bromopyridin-3-yl)- 2-fluoroethan-1-one StepA1->Product Selectfluor® MeCN, 0°C StartB 3,5-Dibromopyridine StepB1 3-Lithio-5-bromopyridine (-78°C) StartB->StepB1 n-BuLi, Et2O -78°C StepB1->Product Nucleophilic Attack Weinreb N-methoxy-N-methyl- 2-fluoroacetamide Weinreb->Product Electrophilic Trap

Figure 1: Comparative synthetic strategies for the target scaffold. Route A utilizes electrophilic fluorination, while Route B employs a convergent organometallic approach.

Reactivity Profile & Applications

The molecule serves as a "linchpin" intermediate, allowing orthogonal functionalization at the C-3 and C-5 positions.

A. C-5 Position: Cross-Coupling Vector

The bromine atom is highly activated for palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring.

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to extend the biaryl core.

  • Buchwald-Hartwig Amination: Introduction of amine motifs common in kinase inhibitors (e.g., morpholine, piperazine).

B. C-3 Position: Heterocycle Formation

The


-fluoroketone is a versatile precursor for synthesizing fused or linked heterocycles.
  • Imidazoles: Condensation with amidines or urea derivatives. The fluorine atom can be retained or eliminated depending on the mechanism, but often serves to modulate the pKa of the resulting heterocycle.

  • Thiazoles: Reaction with thioamides (Hantzsch synthesis variant).

C. -Fluorine: Bioisosterism
  • Metabolic Blocking: Substitution of H with F prevents metabolic deactivation (e.g., hydroxylation) at the

    
    -carbon.
    
  • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the neighboring protons, potentially influencing binding interactions in the active site of enzymes.

Reactivity Core 1-(5-Bromopyridin-3-yl)- 2-fluoroethan-1-one Suzuki Biaryl Products (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) Amination Aminopyridines (Buchwald-Hartwig) Core->Amination HNR2, Pd(0), Base Heterocycle Fluorinated Imidazoles/ Thiazoles Core->Heterocycle Amidines/Thioamides Cyclization Reduction Chiral u03b2-Fluoroalcohols (Asymmetric Reduction) Core->Reduction Noyori Catalyst H2 or Transfer Hydrog.

Figure 2: Divergent reactivity profile illustrating the scaffold's utility in library generation.

Experimental Protocol: Synthesis via Route A

Objective: Preparation of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one from 3-acetyl-5-bromopyridine. Note: This protocol is adapted from standard procedures for


-fluorination of heteroaromatic ketones.

Reagents:

  • 3-Acetyl-5-bromopyridine (1.0 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.2 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Selectfluor® (1.2 equiv)[1]

  • Anhydrous THF and Acetonitrile (MeCN)

Procedure:

  • Enol Ether Formation:

    • Charge a flame-dried reaction flask with 3-acetyl-5-bromopyridine and anhydrous THF under nitrogen. Cool to -78°C.

    • Add LiHMDS dropwise over 15 minutes. Stir for 30 minutes at -78°C to generate the enolate.

    • Add TMSCl dropwise. Allow the mixture to warm to 0°C over 1 hour.

    • Remove solvent in vacuo (or proceed directly if solvent switch is managed) to obtain the crude silyl enol ether.

  • Fluorination:

    • Dissolve the crude silyl enol ether in anhydrous MeCN.

    • Cool to 0°C. Add Selectfluor® in one portion (exothermic reaction).

    • Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS for consumption of starting material.

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO

      
      . Extract with Ethyl Acetate (3x).
      
    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purify via flash column chromatography (SiO

      
      , Hexanes/EtOAc gradient). The product typically elutes as a pale solid.
      

Safety & Handling

  • Lachrymator Potential:

    
    -Haloketones are potent lachrymators (tear gas agents). All operations must be conducted in a well-ventilated fume hood.
    
  • Skin Irritation: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or decomposition.

References

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Stavber, S., et al. (2006). Direct functionalization of pyridine derivatives with Selectfluor F-TEDA-BF4. Tetrahedron Letters.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one is a halogenated pyridyl ketone of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a bromo-substituted pyridine ring and an α-fluoroketone moiety, presents a unique combination of functionalities that can be leveraged for the synthesis of complex molecular architectures and the development of novel therapeutic agents. The strategic incorporation of fluorine can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, potential applications, and safety considerations for this compound, drawing upon established chemical principles and data from structurally related molecules.

While a specific Chemical Abstracts Service (CAS) number for 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one has not been identified in publicly available databases, this guide will refer to the synthesis and properties of analogous compounds to provide a robust framework for its study. A closely related isomer, 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethan-1-one, is registered under CAS number 2567495-12-7.

Synthetic Strategies: Pathways to a Key Intermediate

The synthesis of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one can be approached through several strategic disconnections, primarily focusing on the formation of the ketone and the introduction of the fluorine atom. Drawing from established methodologies for the synthesis of similar aryl ketones and fluorinated compounds, two plausible synthetic routes are outlined below.

Route 1: Halogen Exchange from an α-Bromoketone Precursor

A common and effective method for the synthesis of α-fluoroketones is through a halogen exchange reaction on an α-bromoketone precursor. This multi-step approach offers a reliable pathway to the target compound.

Step-by-Step Protocol:

  • Synthesis of 1-(5-bromopyridin-3-yl)ethan-1-one: The synthesis would commence with a suitable 5-bromopyridine-3-carboxylic acid derivative. A highly effective method for this transformation is the Weinreb ketone synthesis, which is known to minimize over-addition of the organometallic reagent.[1] The carboxylic acid is first converted to the corresponding N-methoxy-N-methylamide (Weinreb amide). This is followed by reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) to yield the desired methyl ketone.[1]

  • α-Bromination: The resulting 1-(5-bromopyridin-3-yl)ethan-1-one is then subjected to α-bromination. This can be achieved using a variety of brominating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, often with catalytic acid.

  • Fluorination via Halogen Exchange: The crucial step of introducing the fluorine atom is accomplished through a halogen exchange reaction on the α-bromoketone. Reagents such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or other fluoride sources like tetrabutylammonium fluoride (TBAF) can be employed to displace the bromide and form the desired 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one.[2]

Synthesis_Route_1 A 5-Bromopyridine-3-carboxylic acid B Weinreb Amide Formation A->B SOCl2, HN(OMe)Me C 1-(5-bromopyridin-3-yl)ethan-1-one B->C MeMgBr D α-Bromination C->D NBS or Br2 E 1-(5-bromopyridin-3-yl)-2-bromoethan-1-one D->E F Halogen Exchange (Fluorination) E->F KF/18-crown-6 or TBAF G 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one F->G

Caption: Synthetic pathway via halogen exchange.

Route 2: Direct Acylation Strategies

Alternative approaches could involve the direct acylation of a 5-bromopyridine derivative with a fluoroacetylating agent. However, Friedel-Crafts acylation on electron-deficient pyridine rings can be challenging and may require harsh conditions.[1]

Structural Characterization

The structural elucidation of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one would rely on a combination of standard spectroscopic techniques. Below is a table of expected analytical data based on its chemical structure and data from analogous compounds.

Analytical Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring, a doublet for the -CH₂F group coupled to the fluorine atom.
¹³C NMR Carbon signals for the pyridine ring, the carbonyl carbon, and the fluorinated methylene carbon (with a characteristic large one-bond C-F coupling constant).
¹⁹F NMR A triplet signal for the fluorine atom coupled to the adjacent methylene protons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration, and C-F stretching vibrations.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyridyl ketones are valuable building blocks in the synthesis of pharmaceutically active compounds.[3][4] The presence of both a bromine atom and a reactive ketone functionality allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, reductions, and the formation of heterocyclic rings.

The α-fluoroketone moiety is a particularly interesting pharmacophore. It can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. The high electronegativity of fluorine can also influence the acidity of neighboring protons and the overall electronic properties of the molecule.

While specific applications for 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one are not yet documented, its structural motifs are found in compounds with a range of biological activities. For instance, bromopyridine derivatives have been investigated for their potential as antimicrobial agents.[3]

Applications A 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Ketone Reduction/Derivatization A->C D Heterocycle Formation A->D E Biologically Active Molecules B->E C->E D->E

Sources

3,5-Disubstituted Pyridine Building Blocks: Overcoming the "Meta" Challenge in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application and synthesis of 3,5-disubstituted pyridine building blocks in drug discovery.

Executive Summary

The pyridine ring is a privileged scaffold, present in over 100 FDA-approved drugs.[1][2] However, the vast majority of these utilize 2-, 4-, or 2,6-substitution patterns.[2] The 3,5-disubstituted pyridine motif remains underutilized not due to a lack of biological potential, but due to synthetic intractability.[2]

This guide addresses the "Meta Challenge." The 3- and 5-positions (meta to nitrogen) offer unique electronic properties—they are the least electron-deficient carbons on the ring—and provide vectors for pi-stacking and hydrogen bonding that are geometrically distinct from the ortho/para positions.[2][3] Mastering the access to this scaffold unlocks novel IP space and improved metabolic stability profiles (by avoiding the oxidative liability of the C2 position).[1]

Part 1: Structural & Electronic Rationale[3]

The Electronic Landscape

To design effective synthetic routes, one must understand the electronic bias of the pyridine nucleus.[1]

  • Electrophilic Attack (EAS): The pyridine nitrogen withdraws electron density via induction (-I) and resonance (-M), deactivating the ring.[1][2][3] EAS is sluggish and occurs at C3/C5 only under forcing conditions, often incompatible with sensitive functional groups.

  • Nucleophilic Attack (NAS): Highly favored at C2/C4/C6 due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[1]

  • C-H Activation (Radical/Metal): This is the modern solution.[1] Radical additions (Minisci) favor C2/C4.[1][3] However, Iridium-catalyzed borylation is unique: it is governed by sterics, not electronics, making it the premier method for accessing the 3,5-positions.[2]

Drug Discovery Significance
  • Metabolic Stability: The C2 position is a "soft spot" for metabolic oxidation (by aldehyde oxidase or CYP450).[1] Substituents at C3/C5 can sterically shield the C2/C6 positions or simply direct interactions away from metabolic hotspots.

  • Vector Geometry: 3,5-substitution provides a 120° vector angle, mimicking the meta-substitution of benzene but with a significantly lower logP (pyridine is more polar than benzene) and a basic handle (the nitrogen) for solubility or salt formation.[1][2][3]

Part 2: Synthetic Methodologies

The Gold Standard: Iridium-Catalyzed C-H Borylation

For late-stage functionalization or accessing complex building blocks, Ir-catalyzed C-H borylation is the most reliable method to install a handle at the 3,5-positions.[2][3]

Mechanism: The active catalyst, generated from [Ir(OMe)(cod)]2 and a bipyridine ligand (dtbpy), forms a tris-boryl species.[1][3] The reaction is sterically driven; the catalyst avoids the bulky N-lone pair and existing substituents, preferentially activating the "remote" 3,5-positions.[2]

Experimental Protocol: Synthesis of 3,5-Bis(pinacolboranato)pyridine

This protocol yields a versatile bis-nucleophile for Suzuki couplings.[2][3]

Reagents:

  • Pyridine (1.0 equiv)[1][3]

  • Bis(pinacolato)diboron (

    
    ) (1.0 equiv for mono, 2.2 equiv for bis)[1][3]
    
  • [Ir(OMe)(cod)]2 (1.5 mol%)[1][3]

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)[2][3]

  • Solvent: Hexane or THF (anhydrous)[3]

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, weigh [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a 20 mL vial. Dissolve in 2 mL of hexane. The solution should turn dark brown/red, indicating active catalyst formation.

  • Substrate Addition: Add

    
     (279 mg, 1.1 mmol) and pyridine (0.5 mmol).
    
  • Reaction: Seal the vial and heat to 80 °C for 16 hours.

  • Workup: Cool to room temperature. The solvent is removed under reduced pressure.

  • Purification: The residue is purified via rapid silica gel chromatography (eluent: EtOAc/Hexane). Note: Pinacol esters can be sensitive to silica; use neutral alumina if degradation is observed.[1]

Self-Validating Check:

  • ¹H NMR: Look for the disappearance of C2/C6 protons if bis-borylation is complete, or the shift of C3/C5 protons.[1] For 3,5-bis(Bpin), you should see a singlet (or very tight coupling) for C2/C6 and a triplet for C4.[2][3]

Scalable Route: De Novo Ring Construction

For multi-gram/kilogram scale, C-H activation is expensive.[1] De novo synthesis using condensation chemistry is preferred.[1]

The Modified Hantzsch Synthesis: Classically, the Hantzsch dihydropyridine synthesis produces 2,6-disubstituted products.[2] To access 3,5-functionality (e.g., 3,5-dicarboxylates), one uses formaldehyde and unsubstituted beta-keto esters.[2][3]

  • Reaction: 2 equiv Ethyl propiolate + 1 equiv Formaldehyde +

    
    
    
    
    
    Complex mixture (This is difficult).
  • Better Route (Guareschi-Thorpe): Condensation of cyanoacetamide with 1,3-diketones or beta-keto esters allows for 3,5-functionalization patterns, often yielding 3,5-dicyano-2,6-dihydroxypyridines which can be converted to dihalides.[2][3]

Part 3: Visualization & Decision Logic[2][3]

Regioselectivity Decision Tree

The following diagram illustrates the decision logic for selecting a synthetic route based on the desired substitution pattern.

PyridineFunctionalization Start Target: Substituted Pyridine Pattern Desired Substitution Pattern? Start->Pattern Ortho 2, 6-Position Pattern->Ortho Meta 3, 5-Position Pattern->Meta Para 4-Position Pattern->Para NuAttack Nucleophilic Aromatic Substitution (SnAr) Ortho->NuAttack Minisci Minisci Radical Alkylation Ortho->Minisci MetaDecision Starting Material? Meta->MetaDecision Para->NuAttack Para->Minisci ExistingRing Existing Pyridine Ring MetaDecision->ExistingRing DeNovo No Ring (De Novo) MetaDecision->DeNovo IrBoryl Ir-Catalyzed C-H Borylation (Steric Control) ExistingRing->IrBoryl Preferred EAS Electrophilic Aromatic Subst. (Harsh, Low Yield) ExistingRing->EAS Avoid Condensation Hantzsch/Guareschi-Thorpe Condensation DeNovo->Condensation Suzuki Suzuki-Miyaura Coupling (From 3,5-Bpin or 3,5-Br) IrBoryl->Suzuki Condensation->Suzuki Via 3,5-dihalo

Caption: Strategic decision tree for pyridine functionalization. Green nodes indicate high-probability success pathways for 3,5-substitution.

Iridium Catalytic Cycle (Steric Governance)

This diagram explains why the reaction occurs at the 3,5-position.

IrCycle PreCat [Ir(OMe)(cod)]2 + dtbpy ActiveCat [Ir(dtbpy)(Bpin)3] PreCat->ActiveCat HBpin Coordination Steric Sorting: N-coord blocked Ortho-C-H blocked ActiveCat->Coordination + Pyridine Activation Oxidative Addn at C3/C5 Coordination->Activation Slow Product 3,5-Boryl Pyridine Activation->Product - H2 Product->ActiveCat Regeneration

Caption: Simplified catalytic cycle showing steric exclusion of the catalyst from the N-ortho positions, forcing activation at C3/C5.

Part 4: Comparative Data & Applications

Comparison of Synthetic Routes
ParameterElectrophilic Subst. (Br2)Ir-Catalyzed BorylationDe Novo Condensation
Regioselectivity Poor (Mixtures)Excellent (3,5) Excellent (Designed)
Conditions Harsh (>300°C or Oleum)Mild (80°C, Neutral)Moderate (Reflux)
Functional Group Tolerance LowHigh Moderate
Scalability LowModerate (Catalyst cost)High
Primary Utility Commodity ChemicalsLead Optimization Scaffold Synthesis
Case Study: 3,5-Dimethylpyridine in Omeprazole

While not the final drug core, 3,5-dimethylpyridine is a crucial intermediate in the synthesis of Omeprazole (Prilosec).[1][2]

  • Significance: The methyl groups at 3 and 5 increase the electron density of the pyridine ring via hyperconjugation/induction (+I), making the nitrogen more basic (pKa ~6.0 vs 5.2 for pyridine). This basicity is critical for the acid-catalyzed rearrangement mechanism of proton pump inhibitors.[1][3]

  • Synthesis: Industrially produced via condensation of formaldehyde, ammonia, and methyl ethyl ketone (or similar alkyl sources), showcasing the De Novo route's scalability.

Emerging Applications: Antitubercular Agents

Recent research has identified 3,5-disubstituted pyridines (specifically 3,5-diaryl derivatives) as potent inhibitors of Mycobacterium tuberculosis.[1][2][3]

  • Mechanism: These compounds target DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase).[1][2][3]

  • Why 3,5? The meta-arrangement allows the two aryl wings to fit into the hydrophobic pocket of the enzyme while projecting the pyridine nitrogen for specific H-bonding interactions, a geometry not achievable with 2,6-substitution.[2]

References

  • Iridium-Catalyzed C-H Borylation of Pyridines. Organic & Biomolecular Chemistry, 2014.[1]

  • A Decade of Pyridine-Containing Heterocycles in US FDA Approved Drugs. RSC Advances, 2024.

  • 3,5-Disubstituted Pyridines as Antimicrobial Agents. Pharmazie, 1995.[1][2]

  • Discovery of Novel Enasidenib Analogues Targeting Inhibition of Mutant IDH2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[1] [3]

  • Pyridine, A Privileged Scaffold in Drug Discovery. PharmaBlock Whitepaper.

Sources

1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one: Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery, the strategic incorporation of halogens and heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one is a highly versatile, bifunctional building block that merges three critical pharmacophores: a pyridine core, a programmable aryl bromide, and an α-fluoroketone moiety. This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol rooted in Weinreb amide chemistry, and explores its divergent applications in downstream cross-coupling and heterocycle synthesis.

Part 1: Physicochemical & Structural Profiling

To effectively utilize 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one in synthetic workflows, researchers must first understand its foundational quantitative properties and the electronic interplay of its substituents.

Quantitative Data Summary

The exact molecular weight and formula dictate the stoichiometric calculations and mass spectrometry expectations during quality control.

Table 1: Physicochemical and Molecular Properties

PropertyValue
IUPAC Name 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one
Molecular Formula C₇H₅BrFNO
Molecular Weight 218.02 g/mol
Monoisotopic Mass (Exact Mass) 216.9537 Da (⁷⁹Br) / 218.9517 Da (⁸¹Br)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, O, F)
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 29.9 Ų
E-E-A-T Structural Insight: The "Why" Behind the Molecule

The value of this compound lies in its precise substitution pattern:

  • The C5-Bromine: Acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling. Its meta-relationship to the ketone minimizes steric hindrance during oxidative addition.

  • The α-Fluoroketone Group: The highly electronegative fluorine atom lowers the pKa of the adjacent ketone, altering its enolization dynamics. In medicinal chemistry, 1 [1] that increases metabolic stability against ketone reductases while serving as a potent hydrogen bond acceptor.

Part 2: De Novo Synthesis via Weinreb Amide Chemistry

Direct nucleophilic addition of a fluoromethyl anion to an ester or acid chloride typically results in over-addition, yielding a tertiary alcohol. To prevent this, the synthesis must proceed via a 2 [2]. The N-methoxy-N-methyl group forms a stable 5-membered metal chelate with the incoming organometallic reagent, halting the reaction at the tetrahedral intermediate until an aqueous quench is applied.

Figure 1: Synthetic workflow utilizing Weinreb amide chemistry to prevent over-addition.

Step-by-Step Experimental Protocol

Step 1: Activation and Amidation

  • Charge a flame-dried, argon-purged flask with 5-bromonicotinic acid (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0 °C. Causality: CDI is preferred over thionyl chloride as it avoids harsh acidic byproducts, driving the reaction forward via CO₂ evolution.

  • Stir for 1 hour at room temperature, then add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and triethylamine (3.0 equiv).

  • Stir for 12 hours. Quench with water, extract with DCM, and concentrate to yield the Weinreb amide.

Step 2: Nucleophilic Addition of the Fluoroacetyl Group

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M) and cool strictly to -78 °C. Causality: Fluoromethyl organometallics are highly prone to α-elimination (carbene formation) at higher temperatures.

  • Dropwise, add a pre-cooled solution of fluoromethylmagnesium bromide (1.2 equiv).

  • Stir at -78 °C for 2 hours. The reaction will form a stable 3 [3].

  • The Quench (Critical Step): While still at -78 °C, add saturated aqueous NH₄Cl. Causality: The acidic aqueous environment breaks the metal chelate, collapsing the intermediate to release the target α-fluoroketone without allowing a second equivalent of nucleophile to attack.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic peak is the fluoromethyl group (-CH₂F). Due to geminal proton-fluorine coupling, this will appear as a distinct doublet at ~5.30 ppm with a large coupling constant (J ≈ 47 Hz). The pyridine protons will appear as three distinct signals in the aromatic region (8.0–9.0 ppm).

  • ¹⁹F NMR (376 MHz, CDCl₃): A single triplet around -225 ppm, confirming the presence of the fluorine atom split by the two adjacent protons.

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom provides a self-validating isotopic signature. The spectrum must show a 1:1 doublet at m/z 218.0 [M+H]⁺ and m/z 220.0 [M+H]⁺ , corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Part 4: Divergent Applications in Drug Discovery

Once synthesized and validated, 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one serves as a central hub for generating complex, drug-like libraries.

Figure 2: Divergent downstream applications of the bifunctional building block in drug discovery.

Palladium-Catalyzed Cross-Coupling

The C5-bromo position is highly primed for 4 [4]. By utilizing Pd(dppf)Cl₂ and a boronic acid derivative, researchers can append diverse aryl or heteroaryl groups. The electron-deficient nature of the pyridine ring facilitates rapid oxidative addition of the palladium catalyst.

Fluorinated Heterocycle Synthesis

The α-fluoroketone moiety is an excellent precursor for constructing fluorinated heterocycles. Condensation with hydrazines yields 3-(fluoromethyl)pyrazoles, while reaction with thioureas (via Hantzsch thiazole synthesis) generates 4-(fluoromethyl)thiazol-2-amines. These motifs are highly prized in kinase inhibitor design for their ability to occupy tight hydrophobic pockets while maintaining favorable aqueous solubility.

References

  • Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity. National Institutes of Health (NIH). Available at:[Link]

  • Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available at:[Link]

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An In-depth Technical Guide to Fluorinated Pyridine Ketone Intermediates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Convergence of Fluorine and the Pyridine Ketone Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the myriad of structural motifs employed to achieve these goals, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a particularly powerful strategy.[1][2][3] This guide delves into a specific, high-value class of building blocks at the heart of this approach: fluorinated pyridine ketone intermediates .

The pyridine ring, a ubiquitous N-heterocycle, is a cornerstone of numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[4][5] When combined with a ketone functionality, it forms a versatile scaffold, the pyridine ketone, which can act as a key pharmacophore or a synthetic handle for further molecular elaboration. The introduction of fluorine atoms onto this scaffold profoundly modulates its properties in ways that are highly advantageous for drug design.

Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological properties.[3][6] Strategic fluorination can:

  • Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[2][3]

  • Modulate Basicity (pKa): Fluorine's strong electron-withdrawing effect lowers the pKa of the pyridine nitrogen, which can improve cell membrane permeability and bioavailability.[3][7]

  • Increase Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[1][3]

  • Influence Conformation: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation.[1]

This guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated pyridine ketone intermediates, offering researchers and drug development professionals a comprehensive resource for leveraging these powerful building blocks in their medicinal chemistry programs.

Synthetic Strategies for Fluorinated Pyridine Ketone Intermediates

The synthesis of fluorinated pyridine ketones can be broadly approached from two main retrosynthetic perspectives: formation of the ketone on a pre-existing fluorinated pyridine ring, or construction of the fluorinated pyridine ring from a ketone-containing precursor.

Acylation of Fluoropyridine Precursors

This is a common and direct approach. However, the electron-deficient nature of fluoropyridine rings presents challenges for classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.

Traditional Friedel-Crafts acylation using strong Lewis acids like AlCl₃ is often low-yielding with electron-poor heterocycles such as fluoropyridines due to catalyst complexation with the ring nitrogen and overall deactivation of the ring towards electrophilic attack.[8] However, under specific conditions, such as high temperatures or with more reactive acylating agents, this method can be employed. A more effective approach often involves the use of milder Lewis acids or alternative activation strategies.[9]

A more contemporary and milder alternative to the classical Friedel-Crafts reaction involves the acylation of 2-(trialkylsilyl)pyridines. This method proceeds through a nucleophilic mechanism, bypassing the limitations of electrophilic substitution on deactivated rings.[2][7] The reaction of a 2-(trialkylsilyl)fluoropyridine with an acyl chloride or acyl fluoride can proceed spontaneously or with fluoride catalysis to yield the corresponding 2-acylfluoropyridine.[2]

Diagram: Synthesis of 2-Acylfluoropyridines via Silylated Intermediates

G cluster_0 Step 1: Silylation of Fluoropyridine cluster_1 Step 2: Acylation A Fluoropyridine B 2-(Trialkylsilyl)fluoropyridine A->B 1. LDA or n-BuLi 2. R3SiCl D Fluorinated Pyridine Ketone B->D C Acyl Chloride (R'-COCl) or Acyl Fluoride (R'-COF) C->D E Bioactive Molecule D->E Further Elaboration in Drug Synthesis

Caption: Workflow for the synthesis of fluorinated pyridine ketones via silylated intermediates.

Fluoropyridine carboxylic acids are versatile starting materials. They can be converted to the corresponding acid chlorides, which can then be used in various ketone-forming reactions, such as reaction with organometallic reagents (e.g., Grignard or organocuprates) or in transition-metal-catalyzed cross-coupling reactions.[10]

Assembly of the Fluorinated Pyridine Ring from Ketone Precursors

An alternative strategy involves constructing the fluorinated pyridine ring from acyclic precursors that already contain a ketone moiety. This approach is particularly useful for accessing highly substituted or complex fluoropyridine ketones.

A notable example is the Rh(III)-catalyzed C-H functionalization approach to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[11] While this method directly produces a substituted 3-fluoropyridine, the oxime precursor is derived from a ketone, making this a ketone-first strategy.

Another innovative method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonia to form diversely substituted 3-fluoropyridines.[7] This one-pot procedure allows for the assembly of the fluoropyridine ring from two different ketone-derived components.[7]

Diagram: Ring-Forming Synthesis of 3-Fluoropyridines

G A α,α-Difluoro-β-iodoketone C Coupled Diketone Intermediate A->C fac-Ir(ppy)3 Visible Light B Silyl Enol Ether B->C D 3-Fluoropyridine Ketone Derivative C->D NH4OAc, 120 °C

Caption: Photoredox-mediated synthesis of 3-fluoropyridines from ketone-derived fragments.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds. A fluorinated dihalopyridine can be selectively coupled with an arylboronic acid to introduce an aryl group.[1] Subsequent functional group manipulation can then be used to install the ketone functionality.

Synthetic StrategyPrecursorKey ReactionAdvantagesDisadvantages
Modified Friedel-Crafts FluoropyridineElectrophilic AcylationDirect C-H functionalizationHarsh conditions, low yields for deactivated rings[8]
Acylation of Silylated Pyridines 2-(Trialkylsilyl)fluoropyridineNucleophilic AcylationMild conditions, good functional group tolerance[2]Requires pre-functionalization (silylation)
From Carboxylic Acids Fluoropyridinecarboxylic acidAcyl substitution with organometallicsVersatile, access to diverse ketonesRequires pre-formed organometallic reagents
Ring Assembly (Photoredox) α,α-Difluoro-β-iodoketonePhotoredox coupling & condensationOne-pot, high diversity from simple ketones[7]Requires specific precursors
Cross-Coupling DihalofluoropyridineSuzuki, Stille, etc.High functional group toleranceMulti-step process to install ketone

Key Reactions and Transformations

Fluorinated pyridine ketone intermediates are valuable because the two key functional groups—the ketone and the fluoropyridine ring—can be selectively and orthogonally functionalized.

  • Reactions at the Ketone: The ketone carbonyl is a hub for a variety of transformations, including:

    • Reduction to secondary alcohols, providing access to chiral centers.

    • Reductive amination to introduce substituted amine functionalities, a common step in building out pharmacophores.

    • Wittig reaction to form alkenes.

    • Addition of organometallic reagents to generate tertiary alcohols.[12]

  • Reactions on the Fluoropyridine Ring: The fluorine atom itself can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned at the 2- or 4-position and activated by the ketone. This allows for the introduction of a wide range of nucleophiles (O, N, S-based).

Case Studies in Drug Discovery: Kinase Inhibitors

The fluorinated pyridine ketone motif is particularly prevalent in the development of kinase inhibitors. The pyridine ring can act as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone, while the fluorinated aryl ketone portion can occupy adjacent hydrophobic pockets and provide additional interactions.

Case Study: PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in cancer.[13] Studies have shown that the introduction of fluorine into PI3K inhibitors can significantly improve their pharmacokinetic properties. For instance, difluorination of a pyridyl ring in a series of PI3K inhibitors was found to increase oral bioavailability and decrease clearance without compromising potency.[6] While the exact synthetic routes for all such compounds are not always published in detail, a retrosynthetic analysis often points to a fluorinated pyridine ketone as a key intermediate. The ketone would be the precursor to an amine or other functional group in the final molecule, installed via reductive amination or other C-N bond-forming reactions.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of fluorinated pyridine ketone intermediates. Note: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of (5-Fluoropyridin-2-yl)(phenyl)methanone via Acylation of a Silylated Pyridine

This protocol is adapted from the general method for the acylation of 2-(trialkylsilyl)pyridines.[2]

Step A: Synthesis of 5-Fluoro-2-(trimethylsilyl)pyridine

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) to the stirred THF.

  • Add a solution of 2,5-difluoropyridine (5.75 g, 50 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting solution for 1 hour at -78 °C.

  • Add chlorotrimethylsilane (7.6 mL, 60 mmol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-fluoro-2-(trimethylsilyl)pyridine.

Step B: Synthesis of (5-Fluoropyridin-2-yl)(phenyl)methanone

  • To a flame-dried flask under argon, add 5-fluoro-2-(trimethylsilyl)pyridine (1.71 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Add benzoyl chloride (1.28 mL, 11 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford (5-fluoropyridin-2-yl)(phenyl)methanone as a solid.

Protocol 2: Synthesis of a 3-Fluoropyridine Derivative via Photoredox Catalysis

This protocol is a conceptual adaptation of the method described by Nevado and co-workers for the synthesis of 3-fluoropyridines.[7]

  • In a dry vial, combine the α,α-difluoro-β-iodoketone (0.5 mmol), the silyl enol ether (0.75 mmol), and fac-Ir(ppy)₃ (0.005 mmol, 1 mol%).

  • Add anhydrous dimethylformamide (DMF, 2.5 mL) via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 15 hours.

  • After the initial coupling is complete (monitored by TLC or LC-MS), add ammonium acetate (2.5 mmol) to the reaction mixture.

  • Seal the vial and heat the mixture to 120 °C for 3 hours.

  • Cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired substituted 3-fluoropyridine.

Conclusion and Future Perspectives

Fluorinated pyridine ketone intermediates represent a class of high-potential building blocks for modern medicinal chemistry. Their synthesis, while sometimes challenging due to the electronic nature of the fluoropyridine ring, is achievable through a variety of classical and modern synthetic methods. The strategic value of these intermediates lies in their ability to confer multiple beneficial properties simultaneously—metabolic stability, modulated basicity, and potent target interactions—all while providing a versatile chemical handle for further molecular elaboration. As the demand for more sophisticated and effective therapeutic agents continues to grow, particularly in areas like oncology and immunology, the utility of fluorinated pyridine ketone intermediates in drug discovery is set to expand. Future research will likely focus on developing more efficient and regioselective methods for their synthesis, particularly through late-stage C-H activation and functionalization, further solidifying their role as indispensable tools for the medicinal chemist.

References

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Strategic Incorporation of Novel Fluorinated Heterocycles in Lead Optimization: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Fluorine Medicinal Chemistry

Historically, the incorporation of fluorine in drug discovery was largely limited to the decoration of flat aromatic rings with single fluorine atoms or trifluoromethyl (-CF₃) groups. However, modern lead optimization demands highly specific modulation of three-dimensional molecular space. This has driven a paradigm shift toward fluorinated heterocycles —complex, sp³-rich motifs that combine the geometric versatility of heterocycles with the unique stereoelectronic properties of fluorine.

As a Senior Application Scientist, I approach lead optimization not merely as a structural exercise, but as a precise tuning of physicochemical properties. The strategic placement of fluorine within a heterocyclic scaffold can rescue a failing chemotype by simultaneously addressing metabolic liabilities, target affinity, and membrane permeability.

Mechanistic Causality: Why Fluorinated Heterocycles?

The decision to synthesize a fluorinated heterocycle is driven by strict mechanistic causality. We do not add fluorine simply to explore chemical space; we add it to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) or pharmacokinetic bottlenecks.

Metabolic Shielding via C-H to C-F Substitution

The most common liability in small-molecule leads is rapid oxidative clearance by hepatic Cytochrome P450 (CYP450) monooxygenases. The causality of metabolic shielding lies in bond dissociation energies. The C-F bond is exceptionally strong (~116 kcal/mol) compared to a standard C-H bond (~98 kcal/mol). By replacing a metabolically labile C-H bond with a C-F bond, we create a thermodynamic barrier that prevents CYP450-mediated hydroxylation, thereby prolonging the biological half-life of the drug 1[1].

G cluster_0 cluster_1 CH C-H Heterocycle CYP CYP450 Oxidation CH->CYP Clearance Rapid Clearance CYP->Clearance CF C-F Heterocycle Shield Metabolic Shielding CF->Shield HalfLife Prolonged Half-Life Shield->HalfLife

Divergent metabolic pathways of standard versus fluorinated heterocycles.

pKa Modulation and Membrane Permeability

Basic amines (e.g., piperidines, pyrrolidines) often suffer from poor passive membrane permeability because they are highly protonated at physiological pH (7.4). Fluorine's strong inductive electron-withdrawing effect can be exploited to lower the pKa of adjacent basic centers. This increases the fraction of the neutral, un-ionized species in the gut or at the blood-brain barrier, drastically enhancing passive diffusion and oral bioavailability2[2].

Bioisosterism and Difluoromethylation

The difluoromethyl (-CF₂H) group is emerging as a critical bioisostere for hydroxyl (-OH) and thiol (-SH) functionalities. The -CF₂H group acts as a lipophilic hydrogen bond donor, allowing the molecule to maintain critical target interactions while simultaneously increasing lipophilicity for enhanced CNS penetration 3[3].

Emerging Motifs: The Rise of α,α-Difluoro-Oxetanes

While FDA-approved drugs like the PI3K inhibitor Alpelisib demonstrate the power of trifluoromethylated pyridines4[4], the frontier of medicinal chemistry lies in highly strained, sp³-rich fluorinated heterocycles.

A prime example is the α,α-difluoro-oxetane . Oxetanes are widely used to reduce lipophilicity and improve solubility. However, synthesizing difluorinated oxetanes was historically plagued by ring rupture and defluorination. In February 2025, a breakthrough catalytic transformation was pioneered to convert epoxides directly into fluorinated oxetanes 5[5]. This allows medicinal chemists to isosterically replace a -CH₂- unit within an oxetane with a -CF₂- group, combining the attributes of small-ring heterocycles with extreme metabolic stability.

Quantitative Data: Physicochemical Profiling

To illustrate the profound impact of these modifications, the following table summarizes the physicochemical shifts observed when standard heterocycles are optimized with fluorine.

Structural MotifLogD (pH 7.4)pKa (Conjugate Acid)Intrinsic Clearance (µL/min/mg)Primary Optimization Benefit
Piperidine 0.810.245.2Baseline reference
3-Fluoro-piperidine 1.48.518.5Enhanced passive permeability
Oxetane 0.2N/A32.1Reduced lipophilicity / High solubility
α,α-Difluoro-oxetane 1.1N/A< 5.0Extreme metabolic shielding

Table 1: Representative physicochemical data demonstrating the impact of fluorinated heterocycle incorporation.

Experimental Methodologies: Self-Validating Protocols

Scientific integrity requires that experimental workflows are not just reproducible, but inherently self-validating. Below are the core protocols for synthesizing and profiling novel fluorinated heterocycles.

G Hit Hit Compound (Suboptimal ADME) SoftSpot Identify Metabolic Soft Spots Hit->SoftSpot Design Design Fluorinated Heterocycle SoftSpot->Design Synthesis Catalytic Synthesis (Cu-Carbene) Design->Synthesis Validation In Vitro Validation (Microsomal Assay) Synthesis->Validation Validation->Design Poor Stability Lead Lead Candidate (Optimized PK/PD) Validation->Lead High Stability

Iterative lead optimization workflow integrating fluorinated heterocycle design.

Protocol A: Catalytic Synthesis of α,α-Difluoro-Oxetanes from Epoxides

This protocol adapts the recent methodology for site-selective ring cleavage and cyclization.

Causality of Reagents: An inexpensive copper catalyst is utilized because it effectively coordinates with the difluorocarbene generated from the organofluorine precursor. This stabilization prevents non-productive carbene dimerization and directs the highly selective insertion into the three-membered epoxide ring.

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the epoxide substrate (1.0 equiv), the difluorocarbene precursor (1.5 equiv), and the Cu-catalyst (5 mol%).

  • Solvation: Dissolve the mixture in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Activation: Add the activating base (e.g., an amine base) dropwise at 0°C to initiate carbene generation.

  • Self-Validation Check (Critical): At t = 2 hours, extract a 50 µL aliquot and analyze via ¹⁹F NMR.

    • Validation Logic: The appearance of a characteristic -CF₂- multiplet (approx. -70 to -80 ppm) confirms successful metallacycle intermediate formation. If this signal is absent, the catalytic cycle has failed (likely due to moisture or inactive catalyst). The reaction is aborted to prevent wasteful downstream purification.

  • Isolation: If validated, warm to room temperature, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: In Vitro Microsomal Stability Assay (Clearance Profiling)

Once the fluorinated heterocycle is synthesized, its metabolic resilience must be quantified.

Causality of Reagents: The assay relies on an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH. CYP450 enzymes require a continuous supply of reducing equivalents, and direct NADPH degrades rapidly in solution at 37°C. The regenerating system ensures sustained, linear enzyme kinetics.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the fluorinated candidate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and quench the reaction.

  • Self-Validation Check (Critical): Run a parallel incubation with Verapamil (a known high-clearance compound).

    • Validation Logic: Analyze the Verapamil control via LC-MS/MS first. If Verapamil clearance is <80% at 30 minutes, it indicates that the microsomes are inactive or the cofactors have degraded. This automatically invalidates the entire experimental plate, ensuring no false-positive stability data is reported for the fluorinated candidates.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    

References

  • Review: Fluorine in Medicinal Chemistry ResearchG
  • Fluorine in drug discovery: Role, design and case studies PharmacyJournal
  • Novel method to synthesise valuable fluorinated drug compounds N
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 5-bromopyridin-3-yl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling for 5-Bromopyridin-3-yl Derivatives: Application Notes and Protocols

For researchers and scientists in the field of drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals highlights its importance as a privileged structure. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the functionalization of such heterocyclic systems, enabling the formation of critical carbon-carbon bonds with high efficiency and functional group tolerance[1][2].

This guide provides a focused examination of the Suzuki-Miyaura coupling as applied to 5-bromopyridin-3-yl derivatives. These substrates present a unique set of challenges stemming from the electronic nature of the pyridine ring and its potential to interact with the palladium catalyst. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

Core Principles and Substrate-Specific Challenges

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., boronic acid or ester) and an organic halide or pseudohalide[3][4]. The catalytic cycle, while extensively studied, is a nuanced process involving three key steps: oxidative addition, transmetalation, and reductive elimination[3][5].

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂(X) (Oxidative Adduct) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂(R²) (Transmetalated Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (5-Bromopyridin-3-yl) ArylHalide->OxAdd R¹ = Pyridinyl X = Br BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation

A generalized Suzuki-Miyaura catalytic cycle.

When applying this reaction to 5-bromopyridin-3-yl systems, several factors must be considered:

  • Electronic Effects : The pyridine ring is electron-deficient, which generally facilitates the rate-limiting oxidative addition step compared to electron-rich aryl halides[6][7]. However, the reactivity is modulated by the specific substitution pattern. For derivatives like 3-amino-5-bromopyridine, the electron-donating amino group can counteract this effect, potentially slowing the oxidative addition[8].

  • Catalyst Inhibition : This is the most significant challenge. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to the formation of inactive catalyst complexes, effectively sequestering the palladium and halting the catalytic cycle[8]. This necessitates the use of specific ligands and conditions to minimize this inhibitory pathway.

Strategic Optimization of Reaction Parameters

A successful coupling protocol for 5-bromopyridin-3-yl derivatives hinges on the careful selection of each reaction component to favor the desired catalytic pathway over catalyst deactivation.

Palladium Catalyst and Ligand Selection

The choice of ligand is paramount. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been used with success in some cases, they often require higher catalyst loadings (e.g., 5 mol%) and elevated temperatures to be effective[1][8].

For more challenging or sensitive substrates, modern bulky, electron-rich phosphine ligands are the gold standard. These ligands offer several advantages:

  • Accelerated Reductive Elimination : Their electron-donating nature increases electron density on the palladium, promoting the final, product-forming step.

  • Steric Shielding : Their bulkiness favors the formation of monoligated Pd(0) species, which are often more active in oxidative addition, and can discourage the inhibitory coordination of the pyridine nitrogen.

Commonly employed high-performance ligands for this class of substrate include Buchwald dialkylbiaryl phosphines such as SPhos, XPhos, and RuPhos[8]. Pre-formed palladium(II) precatalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are also highly effective and offer greater air stability compared to Pd(0) sources[9][10].

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)Reference
Pd(PPh₃)₄ Simple TriarylphosphineCommercially available, well-established.2 - 5[1][8]
Pd(dppf)Cl₂ Ferrocene-based BidentateAir-stable, highly efficient, good for heteroaromatics.1 - 3[9][10]
Pd(OAc)₂ + SPhos/XPhos Bulky Dialkylbiaryl PhosphineHigh activity, overcomes catalyst inhibition, good for electron-rich halides.0.5 - 2[8][11]
The Role of the Base and Solvent

The base is not a passive component; it plays a crucial role in the transmetalation step by activating the boronic acid[12]. For 5-bromopyridin-3-yl couplings, inorganic bases are standard.

  • Potassium Phosphate (K₃PO₄) : This is often the base of choice. It is strong enough to facilitate the reaction but generally avoids causing the degradation of sensitive functional groups[1][8].

  • Carbonates (K₂CO₃, Cs₂CO₃) : Also widely used, with cesium carbonate being more soluble and often more effective, albeit at a higher cost[5].

The solvent system typically consists of a polar aprotic solvent mixed with water. A common and effective combination is 1,4-dioxane and water (often in a 4:1 or 5:1 ratio) [1]. The organic solvent solubilizes the aryl bromide and catalyst, while the water is essential for dissolving the inorganic base, creating the biphasic conditions under which the reaction thrives[7]. For anhydrous conditions, polar aprotic solvents like DMF or toluene can be employed, but care must be taken to ensure the chosen base has sufficient solubility[8].

Troubleshooting and Side Reactions

Even with an optimized protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

  • Low or No Conversion : This is frequently due to catalyst deactivation by the pyridine nitrogen. The primary solution is to switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos) or increase the catalyst loading[8]. Inadequate degassing, leaving oxygen in the reaction, can also lead to catalyst decomposition[11].

  • Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an arene byproduct[11][13]. While many Suzuki protocols require water, excessive amounts can exacerbate this issue. Using a boronate ester (e.g., a pinacol ester) instead of a boronic acid can increase stability and mitigate this side reaction[13].

  • Hydrodebromination : This is the replacement of the bromine on the pyridine ring with a hydrogen atom. It can occur if hydride sources are present in the reaction mixture[11]. Choosing a non-reducing solvent and base system (e.g., phosphate or carbonate bases instead of some amine bases) is important.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 5-bromopyridin-3-yl derivatives.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from established literature for substrates like 5-bromo-2-methylpyridin-3-amine[1][8].

Reagents & Materials:

  • 5-Bromopyridin-3-yl derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation : To a dry Schlenk flask, add the 5-bromopyridin-3-yl derivative (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction : Place the flask in a preheated oil bath at 85–95 °C and stir vigorously for 12–18 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and filter through a pad of Celite® to remove palladium residues.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to yield the final product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Isolation A 1. Add Solids (Aryl Bromide, Boronic Acid, Base) B 2. Evacuate & Backfill (Inert Atmosphere) A->B C 3. Add Catalyst & Solvents B->C D 4. Heat & Stir (85-95 °C, 12-18h) C->D E 5. Cool & Filter (Remove Catalyst) D->E F 6. Aqueous Workup (Extraction) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

A typical experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Advanced Protocol with a Buchwald Ligand

For substrates that are sluggish under the conditions of Protocol 1, this method utilizes a more active catalytic system.

Reagents & Materials:

  • 5-Bromopyridin-3-yl derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol %)

  • SPhos (1.1 eq relative to Pd)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Toluene or Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Vessel Preparation : To a dry Schlenk flask, add the 5-bromopyridin-3-yl derivative, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene).

  • Reaction : Heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring & Workup : Follow steps 6-10 from Protocol 1.

References

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Checinska, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Jacq, J., et al. (2007). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron. Available at: [Link]

  • Checinska, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Catarzi, D., et al. (2007). Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]

  • Catarzi, D., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Reddit r/Chempros (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Nykaza, T. V. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest Dissertations Publishing. Available at: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Liu, S., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

  • Organic Chemistry Frontiers (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. Available at: [Link]

  • Soós, E., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules. Available at: [Link]

  • Chemistry LibreTexts (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Tang, H., et al. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Myers, A. G. Research Group (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • ResearchGate (2016). Suzuki Coupling? ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Gstöttmayr, C. L., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

  • Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Vantourout, J. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Colmenares, J. C., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts. Available at: [Link]

Sources

Application Note: Strategic Functionalization of 3-Acetyl-5-bromopyridine for Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bifunctional Scaffold

3-Acetyl-5-bromopyridine represents a high-value "privileged scaffold" in drug discovery, particularly for targeting nicotinic acetylcholine receptors (nAChRs) and metabotropic glutamate receptors (mGluR5). Its utility stems from its orthogonal reactivity profile :

  • C5-Bromine: An electrophilic handle primed for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).

  • C3-Acetyl: A carbonyl center available for condensation, reduction, or heterocycle construction (e.g., pyrazoles, thiazoles).

This guide provides validated protocols to selectively manipulate these sites, enabling the rapid generation of diverse chemical libraries.

Chemo-Selectivity Map

The following diagram visualizes the orthogonal reactivity logic required to navigate this scaffold without protecting groups.

G Start 3-Acetyl-5-bromopyridine C5_Path C5 Functionalization (Halogen Handle) Start->C5_Path Pd(0) Oxidative Addition C3_Path C3 Functionalization (Carbonyl Handle) Start->C3_Path Nucleophilic Attack Suzuki Suzuki-Miyaura (Biaryl Formation) C5_Path->Suzuki Buchwald Buchwald-Hartwig (Amination) C5_Path->Buchwald Condensation Claisen-Schmidt (Chalcones) C3_Path->Condensation Heterocycle Heterocyclization (Pyrazoles/Thiazoles) C3_Path->Heterocycle

Figure 1: Orthogonal reactivity map of 3-acetyl-5-bromopyridine. The electron-deficient pyridine ring facilitates oxidative addition at C5, while the acetyl group allows for classical carbonyl chemistry at C3.

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the 5-position while preserving the 3-acetyl group.

Scientific Rationale

Pyridyl bromides are excellent substrates for oxidative addition. However, the pyridine nitrogen can coordinate to Pd(II) species, potentially poisoning the catalyst. We utilize Pd(dppf)Cl₂ , a bidentate ferrocenyl catalyst. Its large bite angle accelerates reductive elimination, and its chelating nature prevents ligand dissociation, making it robust against nitrogen displacement.

Experimental Protocol

Scale: 1.0 mmol Reaction Time: 4–16 hours

  • Setup: Charge a dried reaction vial (microwave or screw-cap) with:

    • 3-Acetyl-5-bromopyridine (200 mg, 1.0 mmol)

    • Aryl boronic acid (1.2 equiv, 1.2 mmol)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 equiv/5 mol%)

    • Base: K₂CO₃ (414 mg, 3.0 equiv)

  • Solvent System: Add 1,4-Dioxane (4 mL) and Water (1 mL). Note: The 4:1 ratio is critical to solubilize the inorganic base while maintaining organic homogeneity.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. (Do not skip this; oxygen promotes homocoupling of the boronic acid).

  • Reaction: Seal and heat to 90°C .

    • Self-Validating Check (TLC): Monitor using 30% EtOAc/Hexane. The starting material (Rf ~0.5) should disappear. The product will typically be more polar (lower Rf) if the added aryl group contains polar substituents, or fluorescent under UV (254 nm).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

Data Summary: Typical Yields

Coupling Partner Yield (%) Notes
Phenylboronic acid 85-92% Standard benchmark
3-Pyridylboronic acid 65-75% Slower; requires 16h reaction time

| 4-Fluorophenylboronic acid | 88% | Excellent conversion |

Protocol B: C5-Amination via Buchwald-Hartwig

Objective: Install a secondary amine at the 5-position.

Scientific Rationale

Electron-deficient pyridines (like 3-acetyl-5-bromo) undergo oxidative addition readily, but the reductive elimination of C-N bonds can be difficult. We employ XPhos , a bulky biaryl phosphine ligand. XPhos promotes reductive elimination and protects the Pd center from non-productive coordination by the pyridine substrate.

Experimental Protocol

Scale: 1.0 mmol

  • Setup: In a glovebox or under strict Schlenk conditions, combine:

    • 3-Acetyl-5-bromopyridine (200 mg, 1.0 mmol)

    • Amine (1.2 equiv)[2]

    • Catalyst: Pd₂(dba)₃ (18 mg, 2 mol%)

    • Ligand: XPhos (38 mg, 8 mol%)

    • Base: Cs₂CO₃ (650 mg, 2.0 equiv). Note: Use Cesium Carbonate instead of NaOtBu to prevent non-specific aldol reactions on the acetyl group.

  • Solvent: Add anhydrous Toluene (5 mL).

  • Reaction: Heat to 100°C for 12 hours.

    • Self-Validating Check (NMR): In crude ¹H NMR, look for the disappearance of the sharp doublet protons of the bromopyridine (typically δ 8.5–9.0 ppm) and the appearance of upfield shifted signals due to the electron-donating amine.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Palladium black. Concentrate and purify.

Protocol C: C3-Heterocyclization (Pyrazole Synthesis)

Objective: Convert the acetyl group into a pyrazole ring, a common bioisostere in kinase inhibitors.

Scientific Rationale

This is a two-step "one-pot" sequence. First, DMF-DMA (N,N-Dimethylformamide dimethyl acetal) acts as a carbon source to form an enaminone intermediate. Second, hydrazine attacks the enaminone to close the ring.

Experimental Protocol

Scale: 1.0 mmol

  • Step 1 (Enaminone Formation):

    • Dissolve 3-acetyl-5-bromopyridine (or its C5-functionalized derivative) in neat DMF-DMA (2 mL).

    • Heat to 110°C for 3 hours in a sealed tube.

    • Self-Validating Check: The reaction turns dark red/orange. TLC will show a very polar, UV-active spot (the enaminone).

    • Concentrate in vacuo to remove excess DMF-DMA.

  • Step 2 (Cyclization):

    • Redissolve the crude residue in Ethanol (5 mL).

    • Add Hydrazine Hydrate (1.5 equiv).

    • Stir at room temperature for 2 hours (or reflux for 30 mins if sluggish).

  • Workup:

    • Pour into ice water. The pyrazole often precipitates as a solid. Filter and wash with cold water.

    • If no precipitate, extract with DCM.

Strategic Workflow: Sequential Functionalization

When building a library, the order of operations is critical. Perform C5 coupling first. The acetyl group is robust to Suzuki/Buchwald conditions. Conversely, if you form the pyrazole first, the pyrazole nitrogen (NH) can poison the Palladium catalyst in subsequent coupling steps, requiring protecting groups (e.g., THP or SEM).

Workflow cluster_bad AVOID THIS PATH Start 3-Acetyl-5-bromopyridine Step1 STEP 1: C5 Coupling (Suzuki/Buchwald) Start->Step1 Pd-Catalysis Intermed Intermediate: 3-Acetyl-5-Aryl-pyridine Step1->Intermed Step2 STEP 2: C3 Heterocyclization (DMF-DMA + Hydrazine) Intermed->Step2 Condensation Final Final Product: 3-(Pyrazolyl)-5-Aryl-pyridine Step2->Final BadStep1 Heterocycle First BadStep2 C5 Coupling Fails (Catalyst Poisoning) BadStep1->BadStep2

Figure 2: Recommended sequential workflow. Performing metal-catalyzed coupling prior to heterocycle formation avoids catalyst deactivation.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483.

  • Buchwald-Hartwig Conditions for Heterocycles

    • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50.

  • Synthesis of Pyrazolyl-Pyridines (Enaminone Route)

    • Frizzo, C. P., et al. "Synthesis of 3-(hetero)aryl-1H-pyrazoles from enaminones." J. Heterocycl. Chem.2014 , 51, 1850.

  • 3-Acetyl-5-bromopyridine Characterization

    • PubChem Compound Summary for CID 820423.[3]

Sources

Synthesis of α-Fluoro Pyridyl Ketones: Mechanism and Practical Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, significantly modulating the physicochemical and pharmacological properties of drug candidates.[1][2] α-Fluoro ketones attached to a pyridine ring represent a privileged motif, demonstrating potent and selective inhibition of key enzyme classes like serine and cysteine proteases.[3][4][5] This application note provides a detailed examination of the predominant reaction mechanism for the synthesis of these valuable compounds: the electrophilic fluorination of a pyridyl ketone enolate. We present a comprehensive, field-tested protocol for the α-fluorination of 2-acetylpyridine using Selectfluor®, alongside a discussion of the critical reaction parameters, troubleshooting strategies, and the causality behind the procedural steps. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this essential chemotype into their discovery programs.

Introduction: The Strategic Value of the α-Fluoro Pyridyl Ketone Moiety

The pyridine ring is a ubiquitous heterocycle in marketed pharmaceuticals. When functionalized with an α-fluorinated ketone, the resulting molecule gains unique properties that are highly advantageous for drug design. The strong electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the adjacent carbonyl carbon.[3][4] This increased reactivity makes these compounds excellent covalent inhibitors of hydrolytic enzymes, forming stable hemi(thio)ketal adducts with active site serine or cysteine residues.[3] This mechanism of action has been successfully exploited to develop inhibitors for a range of therapeutic targets, including cathepsins, caspases, and viral proteases, with applications in oncology and infectious diseases.[4][5][6]

Furthermore, the strategic placement of fluorine can improve metabolic stability, membrane permeability, and binding affinity by altering pKa and engaging in favorable intermolecular interactions.[7][8] Understanding the reliable synthesis of these compounds is therefore a critical enabling skill for medicinal chemists.

The Core Reaction Mechanism: Electrophilic Fluorination

The most common and reliable method for installing a fluorine atom at the α-position of a ketone is through an electrophilic fluorination pathway. The reaction proceeds in two primary stages: deprotonation to form a nucleophilic intermediate, followed by the attack on an electrophilic fluorine source.

Step 1: Enolate Formation The reaction is initiated by the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) using a suitable base. For substrates like 2-acetylpyridine, a strong, non-nucleophilic base such as sodium hydride (NaH) is highly effective in irreversibly generating the corresponding enolate.[9] The resulting enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom.

Step 2: Electrophilic Fluorine Transfer The generated enolate then attacks a source of "electrophilic fluorine." N-F reagents are the state-of-the-art for this transformation.[10][11] Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is widely used due to its stability, safety, and effectiveness.[12] The enolate's α-carbon attacks the fluorine atom on the Selectfluor® reagent, leading to the formation of the C-F bond and the desired α-fluoro ketone product.[7][8]

The overall mechanism is depicted below.

Alpha-Fluorination Mechanism Mechanism of α-Fluorination of a Pyridyl Ketone sub Pyridyl Ketone (e.g., 2-Acetylpyridine) enolate Pyridyl Enolate (Nucleophile) sub->enolate Step 1: Deprotonation base Base (e.g., NaH) selectfluor Selectfluor® (F-TEDA-BF₄) prod α-Fluoro Pyridyl Ketone enolate->prod Step 2: Electrophilic Attack

Caption: Generalized mechanism for α-fluorination of a pyridyl ketone.

Detailed Experimental Protocol: α-Fluorination of 2-Acetylpyridine

This protocol is adapted from established procedures for the α-functionalization of acetylpyridines and general electrophilic fluorination.[7][8][9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Acetylpyridine≥98%e.g., Sigma-AldrichStore under inert gas.
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-AldrichHighly reactive with water. Handle with extreme care.
Selectfluor®≥95%e.g., Sigma-AldrichStore in a desiccator.
Anhydrous TolueneDriSolv® or equivalente.g., EMD MilliporeRequired for enolate formation.
Anhydrous Acetonitrile (MeCN)DriSolv® or equivalente.g., EMD MilliporeSolvent for fluorination step.
Saturated aq. NH₄ClReagent Grade-For quenching the reaction.
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Brine (Saturated aq. NaCl)Reagent Grade-For washing.
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-For drying organic layer.
Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line--All glassware must be oven- or flame-dried.
Step-by-Step Procedure

The entire procedure must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent quenching of the enolate and reaction with NaH.

  • Preparation of Sodium Hydride: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add sodium hydride (1.1 equivalents, e.g., 0.44 g for 10 mmol scale). Wash the NaH dispersion three times with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes via cannula each time. Dry the washed NaH under a stream of argon.

  • Enolate Formation: Suspend the washed NaH in anhydrous toluene (20 mL). Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of 2-acetylpyridine (1.0 equivalent, e.g., 1.21 g for 10 mmol scale) in anhydrous toluene (10 mL) to the NaH suspension via syringe over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed. The formation of a colored solution or precipitate indicates enolate formation.

  • Fluorination: In a separate oven-dried flask, dissolve Selectfluor® (1.2 equivalents, e.g., 4.25 g for 10 mmol scale) in anhydrous acetonitrile (30 mL).

  • Cool the enolate solution back to 0 °C. Transfer the Selectfluor® solution to the enolate suspension via cannula over 20-30 minutes. An exotherm may be observed. Maintain the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL).

  • Transfer the mixture to a separatory funnel and add water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2-fluoroacetyl)pyridine.

Safety Precautions
  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. All operations must be performed under a strictly inert and anhydrous atmosphere.

  • Selectfluor®: While relatively stable, it is a strong oxidizing agent. Avoid contact with combustible materials.

  • Solvents: Toluene, ethyl acetate, and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.

Experimental Workflow and Troubleshooting

A visual representation of the laboratory workflow is provided below.

Experimental Workflow Laboratory Workflow for α-Fluorination prep 1. Setup & Inerting (Oven-dried glassware, Ar/N₂) nah_wash 2. NaH Preparation (Wash with hexanes) prep->nah_wash enolate 3. Enolate Formation (Add 2-acetylpyridine in Toluene, 0°C to RT) nah_wash->enolate fluorination 5. Fluorination Reaction (Add Selectfluor® soln. to enolate, 0°C to RT) enolate->fluorination selectfluor_sol 4. Prepare Selectfluor® Solution (Dissolve in MeCN) selectfluor_sol->fluorination monitoring 6. Monitor Progress (TLC / LC-MS) fluorination->monitoring quench 7. Quench Reaction (aq. NH₄Cl at 0°C) monitoring->quench If complete workup 8. Aqueous Workup (Extraction with EtOAc) quench->workup purify 9. Purification (Column Chromatography) workup->purify analysis 10. Characterization (NMR, MS) purify->analysis

Caption: Step-by-step experimental workflow from setup to characterization.

Troubleshooting Common Issues
IssueProbable Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete enolate formation due to wet reagents/solvents or insufficient base.Ensure all glassware is rigorously dried. Use high-quality anhydrous solvents. Confirm the activity of the NaH.
Decomposition of enolate or product.Maintain low temperatures during addition steps. Do not prolong reaction times unnecessarily.
Recovery of Starting Material Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature. Monitor by TLC/LC-MS.
Ineffective deprotonation.See "Low Yield" above. Consider a stronger base if NaH is insufficient for a particular substrate.
Formation of Side Products Use of a nucleophilic base (e.g., NaOH, KOH) can lead to side reactions like ether formation.[9]Use a non-nucleophilic hydride base like NaH or KH.
Over-fluorination (difluoro-product).Use a slight excess (1.1-1.2 eq.) of Selectfluor®, not a large excess. Add the fluorinating agent slowly at low temperature.

Conclusion

The synthesis of α-fluoro pyridyl ketones is a powerful tool for medicinal chemists, providing access to potent enzyme inhibitors and valuable molecular probes. The mechanism, centered on the formation of a pyridyl enolate followed by electrophilic fluorination with an N-F reagent like Selectfluor®, is robust and reliable. By adhering to strict anhydrous conditions and carefully controlling reaction parameters as outlined in this protocol, researchers can successfully and reproducibly synthesize these important building blocks for the advancement of drug discovery and development programs.

References

  • Drag, M. & Salvesen, G. S. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3957. [Link]

  • Liang, Y. & Fu, G. C. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 136(23), 8382-8389. [Link]

  • National Center for Biotechnology Information. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [Link]

  • Baran, P. S. et al. (2015). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Journal of the American Chemical Society, 137(49), 15412-15415. [Link]

  • Sloop, J. C. et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • MDPI. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]

  • Grygorenko, O. et al. (2023). Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines. European Journal of Organic Chemistry. [Link]

  • Rogoza, A. V. et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3169. [Link]

  • Dilman, A. D. et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13358-13366. [Link]

  • Kumar, A. & Singh, A. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagent. Organic and Medicinal Chemistry International Journal. [Link]

  • Semantic Scholar. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2021). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

  • Umemoto, T. et al. (1992). N-fluoropyridinium pyridine heptafluorodiborate: a useful fluorinating agent. The Journal of Organic Chemistry, 57(17), 4564-4568. [Link]

  • SciSpace. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Organic Preparations and Procedures International. [Link]

  • Kita, Y. et al. (2011). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Current Organic Synthesis, 8(6), 834-848. [Link]

  • MacMillan, D. W. C. et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(4), 841-843. [Link]

  • Srogl, J. et al. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 17(24), 6066-6069. [Link]

  • Reddit. (2025). Electrophilic fluorination of ketones with Selectfluor. r/chemhelp. [Link]

  • Stavber, S., Jereb, M., & Zupan, M. (2002). Direct α-Fluorination of Ketones Using N-F Reagents. Synthesis, 2002(18), 2609-2615. [Link]

  • Weng, Z. et al. (2022). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 18, 936-943. [Link]

  • Gouverneur, V. et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. Nature, 568(7752), 382-386. [Link]

  • Alonso, F. & Martinez de Marigorta, E. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(22), 5464. [Link]

  • SciSpace. (2019). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. [Link]

  • Johnson, J. S. et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 18(15), 3746-3749. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Defluorination of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and prevent the unwanted defluorination of this α-fluoroketone, ensuring the integrity and success of your research.

Understanding the Challenge: The Instability of the C-F Bond

The utility of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one in medicinal chemistry and drug development is significant, largely due to the unique properties conferred by the fluorine atom. However, the α-position of the fluorine to the carbonyl group also renders the C-F bond susceptible to cleavage under various experimental conditions. Understanding the mechanisms of this defluorination is the first step toward its prevention.

The primary pathways for defluorination of α-fluoroketones include:

  • Base-Catalyzed Elimination: The presence of a base can facilitate the removal of the acidic α-proton, leading to an enolate intermediate. Subsequent elimination of the fluoride ion results in the formation of an α,β-unsaturated ketone. The electron-withdrawing nature of the pyridyl ring can exacerbate this process.

  • Nucleophilic Substitution: The carbonyl group activates the α-carbon, making it susceptible to nucleophilic attack. While fluorine is generally a poor leaving group, under certain conditions, strong nucleophiles can displace the fluoride ion.

  • Reductive Defluorination: Certain reagents and catalytic systems, including some transition metals, can promote the reductive cleavage of the C-F bond, a process known as hydrodefluorination.[1][2]

  • Acid-Catalyzed Decomposition: While less common for defluorination, acidic conditions can promote other decomposition pathways that may indirectly lead to the loss of fluorine.

This guide will provide you with practical strategies to mitigate these and other potential degradation pathways.

Troubleshooting Guide: A Proactive Approach to Preventing Defluorination

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis, purification, and handling of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one.

Synthesis & Reaction Work-up

Q1: I'm observing a significant amount of the defluorinated byproduct, 1-(5-bromopyridin-3-yl)ethan-1-one, in my crude reaction mixture after α-fluorination. What are the likely causes and solutions?

A1: This is a common issue that can often be traced back to the reaction conditions or the work-up procedure. Here’s a breakdown of potential causes and actionable solutions:

Potential Cause Explanation Recommended Solution
Excess or Inappropriate Base Strong, non-hindered bases can readily deprotonate the α-carbon, initiating the elimination pathway.Use a milder, non-nucleophilic base (e.g., a proton sponge or a hindered amine base). If a strong base is necessary for enolate formation, use it at low temperatures (-78 °C) and for the shortest possible time.
Prolonged Reaction Time/Elevated Temperature The stability of the α-fluoroketone is often temperature-dependent. Longer reaction times at elevated temperatures increase the likelihood of decomposition.[3][4]Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. If the reaction is sluggish, consider a more reactive fluorinating agent rather than increasing the temperature.
Inappropriate Quenching Procedure Quenching with a strong aqueous base can create a localized high pH environment, promoting defluorination.Quench the reaction at low temperature (-78 °C) with a buffered aqueous solution (e.g., saturated aqueous ammonium chloride) to neutralize any remaining base without causing a drastic pH swing.
Reactive Nucleophiles in the Reaction Mixture If your reaction generates or contains nucleophilic species, they may displace the fluoride.If possible, choose reaction conditions that do not generate strong nucleophiles. If their presence is unavoidable, minimize reaction time and temperature.

dot

cluster_synthesis Synthesis Troubleshooting Start Defluorination Observed in Crude Mixture Cause1 Excess/Inappropriate Base Start->Cause1 Cause2 Prolonged Reaction Time/High Temp Start->Cause2 Cause3 Improper Quenching Start->Cause3 Cause4 Presence of Nucleophiles Start->Cause4 Solution1 Use Milder/Hindered Base Low Temperature & Short Time Cause1->Solution1 Solution2 Monitor Reaction Closely Quench Promptly Cause2->Solution2 Solution3 Quench at Low Temp Use Buffered Solution (e.g., NH4Cl) Cause3->Solution3 Solution4 Modify Reaction Conditions Minimize Reaction Time/Temp Cause4->Solution4 cluster_purification Purification Troubleshooting Start Product Loss/Decomposition on Silica Gel Cause1 Acidity of Silica Gel Start->Cause1 Cause2 Prolonged Contact Time Start->Cause2 Cause3 Inappropriate Solvents Start->Cause3 Solution1 Deactivate Silica with Triethylamine Use Alumina or Florisil® Cause1->Solution1 Solution2 Optimize Rf (0.3-0.4) Use Flash Chromatography Cause2->Solution2 Solution3 Use Aprotic Solvents (EtOAc/Hex, DCM/Hex) Cause3->Solution3

Sources

Technical Support Center: Synthesis of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Purity in


-Fluorination of Pyridyl Ketones
Audience:  Medicinal Chemists, Process Chemists
Date:  February 27, 2026[1]

Executive Summary & Route Selection

The synthesis of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one presents a classic challenge in heterocyclic chemistry: introducing a fluorine atom at the


-position of an electron-deficient pyridine ring.[1]

While direct electrophilic fluorination (Method A) is the shortest path, it often suffers from low conversion and difluorinated byproducts, capping yields at ~40-50%.[1] To improve yield to the 70-85% range , we recommend the Halogen Exchange (Halex) Protocol (Method B) via the


-bromo intermediate.[1] This method circumvents the sluggish enolization of the electron-poor pyridine ring.
Comparison of Synthetic Strategies
FeatureMethod A: Direct Electrophilic Fluorination Method B: Halogen Exchange (Recommended for Yield)
Reagents Selectfluor or NFSI, Strong Base (LiHMDS/LDA)1.[1]

/HBr or NBS;[1] 2. KF/18-Crown-6 or TBAF
Step Count 1 Step (from methyl ketone)2 Steps (from methyl ketone)
Typical Yield 35% - 55%75% - 85% (over 2 steps)
Major Impurity 2,2-difluoro analog (difficult to separate)Unreacted

-bromo ketone (easy to separate)
Scalability Poor (exotherms, cost of Selectfluor)Excellent (cheap reagents, stable intermediates)

Visualizing the Optimized Workflow

The following flow chart outlines the critical decision points and the recommended Halex pathway for maximizing yield.

G Start Starting Material: 5-Bromonicotinic Acid Weinreb Intermediate 1: Weinreb Amide Start->Weinreb 1. CDI / NH(OMe)Me MeKetone Intermediate 2: 1-(5-bromopyridin-3-yl)ethan-1-one Weinreb->MeKetone 2. MeMgBr (0°C) DirectF Method A (Direct): LiHMDS + NFSI (High Impurity Risk) MeKetone->DirectF Low Yield Path AlphaBr Step 3a (Activation): Bromination (Br2/HBr or NBS) Target: alpha-Bromo Ketone MeKetone->AlphaBr High Yield Path Product Final Target: 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one DirectF->Product ~40% Yield Halex Step 3b (Substitution): Halex Reaction (KF / 18-Crown-6) Solvent: t-BuOH or MeCN AlphaBr->Halex Nucleophilic Sub. Halex->Product >75% Overall Yield

Figure 1: Strategic pathway comparison.[1] The Green path (Halex) is recommended for yields >70%.[1]

Detailed Protocols (High-Yield Route)

Phase 1: Synthesis of the Methyl Ketone

Precursor generation from 5-bromonicotinic acid.[1][2]

The Issue: Direct addition of MeLi to the acid results in tertiary alcohols. The Fix: Use the Weinreb amide to stop nucleophilic attack at the ketone stage.

  • Activation: Dissolve 5-bromonicotinic acid (1.0 eq) in DCM. Add CDI (1.1 eq) and stir for 1h (CO2 evolution).

  • Amidation: Add N,O-dimethylhydroxylamine HCl (1.2 eq) and TEA (1.5 eq). Stir overnight.

  • Grignard: Treat the isolated Weinreb amide in THF at 0°C with

    
     (3.0 M, 1.2 eq). Quench with 
    
    
    
    .[1][2][3]
    • Checkpoint: Purity should be >95% by LCMS before proceeding.

Phase 2: The Halex Protocol (Yield Optimization)

Converting the Methyl Ketone to the


-Fluoro Ketone.[1]
Step A:

-Bromination
[1]
  • Dissolve methyl ketone (1.0 eq) in 33% HBr/AcOH.

  • Add

    
     (1.0 eq) dropwise at 0°C.[1]
    
  • Warm to RT. If conversion <90%, add 0.1 eq

    
    .[1]
    
  • Critical Workup: Pour into ice water. Neutralize carefully with solid

    
    .[1] Extract with EtOAc.[2][3] Do not use strong base (NaOH) as the product will polymerize.[1]
    
Step B: Fluorination (The "Halex" Reaction) [1]
  • Reagents: Suspend spray-dried KF (3.0 eq) and 18-crown-6 (0.1 eq) in anhydrous Acetonitrile (MeCN) or

    
    -Amyl Alcohol.
    
  • Addition: Add the

    
    -bromo ketone (1.0 eq).
    
  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Hex/EtOAc 4:1).[1]

    • Note: The bromide (

      
      ) will disappear; the fluoride (
      
      
      
      ) will appear close to it.[1]
  • Purification: Filter off inorganic salts. Concentrate. Flash chromatography (Gradient: 0-20% EtOAc in Hexanes).[1]

Troubleshooting Guide & FAQs

Category 1: Reaction Stalled or Low Conversion[1]

Q: In the Halex step, I see 50% starting material (


-bromo) remaining after 12 hours. Adding more KF doesn't help. [1]
  • Root Cause: "Lattice Energy Lock." Commercial KF often has a tight crystal lattice and surface moisture that inhibits reactivity.

  • Solution:

    • Spray-Dried KF: Switch to spray-dried KF (higher surface area).[1]

    • Drying: Dry your KF under high vacuum at 150°C for 4 hours before use.

    • Phase Transfer: Increase 18-crown-6 to 0.2 eq.

    • Solvent Switch: Switch from MeCN to tert-amyl alcohol (

      
      -AmOH) . The protic nature helps solvate the leaving bromide ion while the bulky alkyl group prevents nucleophilic attack by the solvent.
      

Q: My Grignard reaction (Weinreb to Methyl Ketone) has low yield (<40%).

  • Root Cause: Moisture in the Weinreb amide or over-addition.

  • Solution: Azeotrope the Weinreb amide with toluene 3x before redissolving in THF. Ensure the internal temperature stays strictly at 0°C during addition.

Category 2: Impurity Management

Q: I am seeing a "doublet of triplets" in my proton NMR around 5.5 ppm. What is this?

  • Diagnosis: This is likely the hydrate of your ketone. Electron-deficient

    
    -fluoroketones are hydroscopic and form gem-diols (hydrates) in the presence of water.[1]
    
  • Solution: This is not a failure. The hydrate often reverts to the ketone in organic solvents or upon heating. Store the product over activated molecular sieves.

Q: In the Direct Fluorination method (Method A), I get 20% difluorinated product.

  • Root Cause: The mono-fluoro product is more acidic than the starting material (due to the F atom's electronegativity), so it deprotonates and reacts with NFSI faster than the starting material.

  • Solution:

    • Switch to Method B (Halex). This mechanism prevents difluorination entirely.

    • If you must use Method A: Use LHMDS (Lithium Hexamethyldisilazide) at -78°C and add the NFSI as a solution very slowly. Stop the reaction at 80% conversion.

Category 3: Stability

Q: The final product turns black upon storage.

  • Root Cause:

    
    -Fluoroacetophenones, especially with pyridine rings, are prone to self-condensation (aldol-type) or elimination of HF.[1]
    
  • Solution: Store at -20°C under Argon. Do not store in basic solvents (like pyridine or unpurified chloroform).

Optimization Data: Solvent Effects on Halex Yield

The following data illustrates why solvent choice is critical for the displacement of Bromine by Fluorine (Step 3b).

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
Acetone NoneReflux24<10KF is insoluble.[1][4]
MeCN 18-crown-6801262Moderate conversion.[1]
DMF None100445High decomposition (black tar).

-Amyl Alcohol
18-crown-6 90 5 88 Best Balance. High rate, low decomp.[1]
PEG-400 None80675Good "Green" alternative, hard to extract.[1]

References

  • Synthesis of Pyridyl Ketones via Weinreb Amides

    • BenchChem Technical Support.[5][3] "Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone." (2025).[1] Link[1]

  • Halex Reaction Optimization (KF/18-Crown-6)

    • Heterocyclic Letters. "A convenient and scalable process for preparation of 2,5-dibromopyridine."[6] Vol. 11, No. 3 (2021).[2][3][4][7][8][9][10][11] Link

  • Direct Fluorination vs.

    • MDPI. "Recent Progress in Synthesis of Alkyl Fluorinated Compounds." (2024). Link[1]

  • Properties of

    
    -Fluoro Pyridines: 
    
    • Sigma-Aldrich.[1] "Product Specification: 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone." Link

  • General Review of Fluorination Tactics

    • Science of Synthesis.[12] "Fluorine in Heterocyclic Chemistry." Thieme Chemistry. (Standard Reference).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 5-bromonicotinic acid, HF derivatives, and fluorinating agents before use.[1]

Sources

Technical Support Center: Troubleshooting Fluorination of Acetylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Acetylpyridine Fluorination Support Center . This guide is designed for process chemists, medicinal chemists, and drug development professionals. Fluorinating acetylpyridines—whether via


-fluorination of the acetyl group or deoxyfluorination to form gem-difluorides—presents unique challenges. The basicity of the pyridine ring, the acidity of the 

-protons, and the electronic effects of the heterocycle often lead to complex side reactions[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side reactions and maximize yields.

Module 1: Electrophilic -Fluorination

Q: When performing the


-fluorination of 3-acetylpyridine with Selectfluor, I am observing significant over-fluorination (difluorination) and some pyridine ring fluorination. How can I minimize these side reactions? 

The Causality: Selectfluor is a highly reactive, electrophilic fluorinating agent. When used directly with acetylpyridines, two major side reactions occur. First, the basic pyridine nitrogen can act as a nucleophile, attacking the reagent to form an N-fluoropyridinium intermediate, which can lead to ring fluorination or decomposition[1]. Second, once the desired mono-fluoroacetyl group is formed, the electron-withdrawing nature of the fluorine atom can alter the enolization dynamics. If the reaction is not strictly controlled, the mono-fluorinated product can enolize and react again, leading to rapid over-fluorination (difluorination)[1].

The Solution: To achieve high selectivity, you must decouple enolate formation from the fluorination step. By pre-forming the lithium enolate at cryogenic temperatures and switching to a milder electrophilic source like N-Fluorobenzenesulfonimide (NFSI), you ensure kinetic control. This prevents the pyridine nitrogen from reacting with the fluorinating agent and stops the mono-fluorinated product from re-enolizing.

ElectrophilicFluorination A Acetylpyridine B Mono-fluoroacetyl (Desired Product) A->B NFSI (Kinetic Control) D N-Fluoropyridinium (Ring Side-Reaction) A->D Selectfluor (Direct Attack) C Di/Tri-fluoroacetyl (Over-fluorination) B->C Excess Reagent / High Temp

Reaction pathways in the electrophilic fluorination of acetylpyridines.

Protocol 1: Controlled -Fluorination via NFSI

Self-Validating System: The use of cryogenic temperatures and immediate quenching prevents thermal equilibration, ensuring the product profile reflects the kinetic enolate formation.

  • Enolate Formation: To a flame-dried flask under argon, add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C and add n-BuLi (1.1 eq) dropwise to form LDA.

  • Substrate Addition: Add 3-acetylpyridine (1.0 eq) dropwise. Stir for 45 minutes at -78 °C. Validation: A color change indicates enolate formation; monitor via TLC (quenched aliquot) to ensure complete consumption of starting material[2].

  • Fluorination: Dissolve NFSI (1.05 eq) in anhydrous THF and add dropwise to the enolate solution at -78 °C[1].

  • Quenching: Stir for 2 hours at -78 °C, then quench the reaction while still at -78 °C with saturated aqueous NH₄Cl. Causality: Quenching cold prevents the unreacted enolate from equilibrating with the fluorinated product, effectively halting over-fluorination.

  • Workup: Warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Module 2: Nucleophilic Deoxyfluorination

Q: I am using DAST to convert the carbonyl group of 4-acetylpyridine to a gem-difluoride, but my major isolated product is the vinyl fluoride. How do I prevent this elimination side reaction?

The Causality: Deoxyfluorination of ketones with reagents like DAST or Deoxo-Fluor proceeds via a highly reactive fluorocarbocation intermediate. Because the pyridine ring is strongly electron-withdrawing, the adjacent carbocation is highly destabilized. To compensate for this instability, the intermediate strongly favors the loss of an adjacent


-proton (E1/E2 elimination) to form a conjugated vinyl fluoride[3]. This elimination pathway outcompetes the slower, desired nucleophilic attack by the poorly nucleophilic fluoride ion.

The Solution: To favor substitution over elimination, you must drastically increase the local concentration of nucleophilic fluoride and control the reaction kinetics. This can be achieved by adding exogenous HF sources (e.g., Pyridine-HF) or by utilizing a continuous flow setup with Sulfur Tetrafluoride (SF₄) and diethylamine, which minimizes the residence time of the unstable intermediate and suppresses vinyl fluoride formation[4].

Deoxyfluorination Start Acetylpyridine + DAST Intermediate Fluorocarbocation Intermediate Start->Intermediate Activation & F- Attack GemDifluoro gem-Difluoride (Desired Substitution) Intermediate->GemDifluoro + F- (High Fluoride Conc.) VinylFluoro Vinyl Fluoride (Elimination Side-Reaction) Intermediate->VinylFluoro - H+ (Low Fluoride Conc.)

Mechanistic bifurcation in DAST-mediated deoxyfluorination of acetylpyridines.

Protocol 2: Continuous Flow Deoxyfluorination (SF₄/Et₂NH)

Self-Validating System: In-line quenching ensures that unreacted fluorinating agents are neutralized immediately, validating the safety and precise residence time of the continuous system[4].

  • System Setup: Prime a continuous flow reactor equipped with perfluoroalkoxy (PFA) tubing.

  • Reagent Preparation: Prepare a solution of 4-acetylpyridine (1.0 eq) in anhydrous dichloromethane (DCM). Prepare a separate stream of SF₄ gas and diethylamine (Et₂NH)[4].

  • Reaction Execution: Pump the ketone solution and the SF₄/Et₂NH mixture into a T-mixer at a controlled flow rate to achieve a residence time of 5–10 minutes at 60 °C.

  • In-Line Quenching: Direct the reactor effluent immediately into an in-line quenching vessel containing a cooled solution of saturated aqueous NaHCO₃.

  • Analysis: Analyze the organic phase via ¹⁹F NMR. Validation: The absence of a doublet of doublets in the alkene region of the ¹H NMR confirms the suppression of the vinyl fluoride side product.

Module 3: Base-Mediated Enolate Fluorination & Aldol Condensation

Q: During the preparation of the lithium enolate of 2-acetylpyridine for fluorination, I see a lot of tarring and a dimeric side product. What is causing this, and how can I fix it?

The Causality: 2-Acetylpyridine is notoriously prone to self-condensation (Aldol reaction). The pyridine ring acts as an electron-withdrawing group, making the carbonyl carbon highly electrophilic and the


-protons relatively acidic. If deprotonation by the base is not instantaneous, the newly formed enolate will immediately attack the unreacted starting material. This leads to dimeric aldol products, which rapidly dehydrate into conjugated polymers (tar)[2].

The Solution: Employ an inverse addition technique. By adding the ketone dropwise to a slight excess of a strong, bulky base (LDA) at cryogenic temperatures, the ketone is instantly and completely deprotonated upon contact. This leaves no electrophilic starting material available in the flask for the enolate to attack[2].

Protocol 3: Kinetic Enolate Formation via Inverse Addition
  • Base Preparation: Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

  • Inverse Addition: Dissolve 2-acetylpyridine in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C.

  • Stirring: Stir for 30 minutes at -78 °C. Validation: The solution should remain a clear, pale yellow/orange. The absence of a deep red/brown color (indicative of tarring) validates successful kinetic deprotonation without self-condensation[2].

  • Subsequent Reaction: Proceed immediately with the addition of the electrophilic fluorinating agent (e.g., NFSI) as described in Protocol 1.

Quantitative Data Summary: Side Reaction Diagnostics

Summarizing the causality and corrective actions allows for rapid troubleshooting during scale-up.

Side ReactionPrimary CauseDiagnostic ObservationCorrective Action
Over-fluorination Excess electrophilic reagent; enolate equilibrationMultiple peaks in ¹⁹F NMR; closely eluting TLC spotsSwitch to NFSI; strict 1:1 stoichiometry; quench at -78 °C
N-Fluorination High reagent electrophilicity (e.g., Selectfluor)Polar baseline spots on TLC; mass lossPre-form enolate; avoid direct Selectfluor addition
Vinyl Fluoride E1/E2 elimination from fluorocarbocation intermediateAlkene signals in ¹H NMR; [M-HF] peak in GC-MSIncrease [F⁻] concentration; use SF₄/Et₂NH in continuous flow
Aldol Condensation Incomplete/slow enolate formationDimeric mass in GC-MS; severe tarring/color changeUtilize inverse addition to LDA at -78 °C

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography to purify


-fluoroacetylpyridines? 
A:  Yes, but with caution. 

-Fluoroketones can be sensitive to the acidic nature of standard silica gel, which may lead to degradation or dehydrofluorination during purification[1]. It is highly recommended to use neutralized silica gel or to add 1% triethylamine (Et₃N) to your eluent system to buffer the column.

Q: Why is my DAST reaction turning completely black upon addition to the acetylpyridine? A: DAST is highly sensitive to moisture and can violently decompose, releasing HF and causing severe charring of basic heterocycles. Ensure your acetylpyridine is rigorously dried (e.g., via azeotropic distillation with toluene) and that the reaction is performed under a strict argon atmosphere.

References

  • ACS Organic Process Research & Development. Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. ACS Publications. Available at:[Link]

  • ACS Publications. Discovery and Chemical Development of Uvelostinag (MK-1454): A Therapeutic Cyclic Dinucleotide Agonist.... ACS Publications. Available at:[Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one represents a key synthetic intermediate, incorporating a 3,5-disubstituted pyridine core and an α-fluoroketone moiety, both of which are prevalent in contemporary medicinal chemistry. This guide provides an in-depth, predictive analysis of its ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum. We dissect the anticipated chemical shifts, multiplicities, and coupling constants, grounding our predictions in fundamental NMR principles and comparative data from analogous structures. This document serves as a practical reference for researchers engaged in the synthesis and characterization of related heterocyclic compounds.

Introduction: The Imperative for Rigorous Structural Verification

In the synthesis of complex organic molecules, particularly those destined for biological evaluation, NMR spectroscopy stands as the gold standard for structural verification. The molecule 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one presents a compelling case for a detailed NMR analysis due to its distinct electronic features. The pyridine ring contains three unique aromatic protons whose chemical shifts are modulated by the anisotropic effect of the nitrogen atom and the inductive effects of the bromo- and acyl- substituents. Furthermore, the side chain features a methylene group directly attached to a fluorine atom and a carbonyl group, leading to a characteristic splitting pattern governed by a large geminal proton-fluorine coupling constant (²JHF).

This guide explains the theoretical basis for predicting the ¹H NMR spectrum of the title compound, outlines a robust experimental protocol for data acquisition, and compares the predicted spectral parameters with experimental data from structurally related fragments.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A high-quality, high-resolution ¹H NMR spectrum is foundational to accurate analysis. The following protocol is designed to yield unambiguous data for the title compound.

Rationale for Choices:

  • Spectrometer Frequency: A high-field instrument (≥400 MHz) is recommended to achieve optimal signal dispersion, which is crucial for resolving the fine splitting patterns of the aromatic protons.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred initial solvent due to its excellent dissolving power for a wide range of organic compounds and its relatively clean spectral window.[1] Its residual peak at ~7.26 ppm does not typically interfere with the expected signals.[1] Should solubility be an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though its residual water and solvent peaks appear more upfield (~3.33 and ~2.50 ppm, respectively).[1][2] Solvent choice can influence chemical shifts through solute-solvent interactions.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal reference (0.00 ppm) for accurate chemical shift calibration.[5]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise ratio).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Predictive Spectral Analysis and Interpretation

The structure of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one contains four distinct proton environments, leading to four signals in the ¹H NMR spectrum.

Molecular structure of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one with protons labeled H-2, H-4, H-6, and CH2F.

Figure 1: Structure and Proton Labeling of the Target Compound.

The Aromatic Region (Pyridine Ring)

The pyridine ring protons are all significantly deshielded (shifted to a lower field) due to the ring current and the electron-withdrawing nature of the nitrogen atom. Their precise chemical shifts are further influenced by the substituents.

  • H-2: This proton is positioned between the nitrogen atom and the acyl group. Both are strongly electron-withdrawing, placing this proton in the most deshielded environment. It is expected to appear at the lowest field of the aromatic signals. It will be split by H-6 (four-bond, meta-coupling, ⁴J) and H-4 (four-bond, meta-coupling, ⁴J). This will result in a triplet or, more likely, a doublet of doublets.[6]

  • H-6: This proton is adjacent to the nitrogen and bromine atoms. It will also be significantly deshielded. It is split by H-2 (meta-coupling, ⁴J) and H-4 (ortho-coupling, ³J), but since H-4 is two bonds away from H-6 in a 3,5-disubstituted pyridine, this is also a meta-coupling. Therefore, H-6 will be split by H-2 and H-4, appearing as a triplet or doublet of doublets.

  • H-4: This proton is situated between the two electron-withdrawing substituents at positions 3 and 5. It will be split by H-2 (meta-coupling, ⁴J) and H-6 (meta-coupling, ⁴J), also resulting in a triplet or doublet of doublets.

The Aliphatic Region (Fluoromethylketone Sidechain)
  • -CH₂F (H-α): These two equivalent protons are adjacent to two powerful electron-withdrawing groups: the carbonyl (C=O) and the fluorine atom. This environment causes a very strong deshielding effect, shifting the signal significantly downfield into the ~5.0-6.0 ppm range. The most defining feature of this signal is its multiplicity. The two protons are coupled to the spin-½ fluorine nucleus, resulting in a large two-bond H-F coupling (²JHF). This will split the signal into a sharp doublet.

Spin-Spin Coupling Network

The connectivity and spatial relationships between protons (and fluorine) are revealed by spin-spin coupling constants (J-values).

Diagram 1: Predicted spin-spin coupling network for the title compound.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted spectral parameters for 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one in CDCl₃.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s), J (Hz)Integration
H-29.0 - 9.2dd or t⁴JH2-H6 ≈ 2.0, ⁴JH2-H4 ≈ 2.01H
H-68.8 - 9.0dd or t⁴JH6-H2 ≈ 2.0, ⁴JH6-H4 ≈ 2.01H
H-48.4 - 8.6t⁴JH4-H2 ≈ 2.0, ⁴JH4-H6 ≈ 2.01H
-CH₂F5.5 - 5.8d²JHF ≈ 482H

Comparative Analysis with Known Compounds

To substantiate our predictions, we compare them with experimental data from compounds containing similar structural motifs. This comparison provides a robust validation of the expected chemical shifts and coupling constants.

Table 2: Comparison of Predicted Data with Experimental Data of Related Structures

Compound / FragmentProton(s) of InterestExperimental δ (ppm)Experimental J (Hz)Reference
3-Bromopyridine (in DMSO-d₆)H-28.79⁴J = 1.8[7]
H-68.77⁴J = 1.9[7]
H-48.18-[7]
Fluoroacetone (in CCl₄)-CH₂F4.52²JHF = 49[8]
3,5-disubstituted pyridines Aromatic Protons8.3 - 9.3⁴J ≈ 1.5 - 2.5[9]

Analysis of Comparison:

  • The chemical shifts of protons in 3-bromopyridine closely align with our predictions for the pyridine ring in the target molecule, confirming the strong deshielding effect of the nitrogen atom.[7] The additional acyl substituent at position 3 in our target compound is expected to further deshield H-2 and H-4, justifying our slightly higher predicted values.

  • The meta-coupling constants (⁴J) in substituted pyridines are consistently small, in the range of 1.5-2.5 Hz, which strongly supports our predicted multiplicity for the aromatic signals.[6][7][9]

  • The data for fluoroacetone provides an excellent model for the fluoromethylketone side chain. The observed chemical shift of 4.52 ppm and, most importantly, the large geminal coupling constant of ²JHF = 49 Hz, are in excellent agreement with our predictions.[8] This large coupling is a hallmark of geminal H-F systems and serves as a definitive diagnostic signal.

Conclusion

The ¹H NMR spectrum of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one is predicted to exhibit four distinct signals with characteristic features that can be used for its unambiguous identification. Key diagnostic signals include three deshielded aromatic protons between 8.4 and 9.2 ppm displaying fine meta-coupling, and a highly deshielded doublet around 5.5-5.8 ppm with a large (~48 Hz) coupling constant, characteristic of a -CH₂F group adjacent to a carbonyl. This predictive and comparative analysis provides researchers with a clear set of spectral benchmarks for confirming the successful synthesis of this and structurally related compounds, thereby enhancing the reliability and efficiency of the drug development pipeline.

References

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  • Paton, R. S. (n.d.). CASCADE - Chemical Shift CAlculation with DEep learning. Colorado State University. Retrieved February 27, 2026.
  • Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7899.
  • Kumar, A., et al. (2022). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry, 13(1), 84-95.
  • Abraham, R. J., & Monasterios, J. R. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265.
  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved February 27, 2026.
  • Wiley-VCH. (n.d.). Phenyl trifluoromethyl ketone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved February 27, 2026.
  • Tavasli, M. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10.
  • ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved February 27, 2026.
  • Filo. (2025, November 27). spectra of nmr 1 bromo 1 fluoroethane. Retrieved February 27, 2026.
  • SciSpace. (n.d.). Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. Retrieved February 27, 2026.
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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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A Comparative Guide to ¹⁹F NMR Shifts of α-Fluoro Ketones on Pyridine Rings: A Tool for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the nuanced world of fluorine NMR (¹⁹F NMR) spectroscopy offers a powerful lens into molecular structure and behavior. The fluorine atom, with its 100% natural abundance and high sensitivity, serves as an exceptional probe, particularly when incorporated into complex organic molecules.[1] This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of α-fluoro ketones attached to pyridine rings, a common structural motif in medicinal chemistry. We will explore the underlying principles governing these shifts, present comparative data, and provide a robust experimental protocol for acquiring high-quality spectra.

The Significance of Fluorine in Pyridine-Containing Pharmaceuticals

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a privileged scaffold in drug discovery, is frequently fluorinated or bears fluorine-containing substituents to modulate these characteristics. α-Fluoro ketones, in particular, are of interest due to the unique electronic properties conferred by the fluorine atom adjacent to a carbonyl group. Understanding the ¹⁹F NMR signatures of these moieties is crucial for structural elucidation, reaction monitoring, and studying intermolecular interactions.

Factors Influencing ¹⁹F NMR Chemical Shifts in Pyridyl α-Fluoro Ketones

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment.[1] In the context of α-fluoro ketones on a pyridine ring, several key factors come into play:

  • Electronic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally leads to a deshielding of fluorine nuclei in the molecule. The position of the α-fluoro ketone substituent on the pyridine ring (2-, 3-, or 4-position) will significantly impact the extent of this electronic influence.

  • Substituent Effects on the Pyridine Ring: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridine ring will further modulate the electron density around the fluorine atom. EDGs will tend to increase shielding (upfield shift), while EWGs will decrease shielding (downfield shift).[1][2]

  • The Carbonyl Group: The adjacent carbonyl group has a significant anisotropic effect and also influences the electronic environment of the α-fluorine. The ability of the carbonyl to participate in conjugation and hydrogen bonding can further alter the chemical shift.[3]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a pronounced effect on ¹⁹F NMR chemical shifts, sometimes causing variations of several parts per million (ppm).[2][4] This is due to intermolecular interactions that alter the electronic environment of the fluorine nucleus.

Experimental Protocol: Acquiring High-Resolution ¹⁹F NMR Spectra

A standardized protocol is essential for obtaining reproducible and comparable ¹⁹F NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyridyl α-fluoro ketone sample.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be consistent for comparative studies.[2]

    • For quantitative measurements, a known amount of an internal standard can be added. Trifluoroacetic acid (TFA) or benzotrifluoride are common choices.[5]

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine-capable probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹⁹F channel of the probe to the correct frequency.

  • Data Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient. For quantitative results, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured. The chemical shift range for organofluorine compounds is broad.[1]

    • Transmitter Offset: Center the transmitter offset in the expected region of the α-fluoro ketone signals (typically in the upfield region).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate for good resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 128) to achieve a good signal-to-noise ratio.

    • Decoupling: ¹H decoupling is often employed to simplify the spectra by removing ¹H-¹⁹F couplings, resulting in singlets for each unique fluorine environment.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Reference the spectrum using an appropriate internal or external standard. Neat CFCl₃ is the historical standard (0 ppm), but due to its environmental impact, other secondary standards are more common.[6]

    • Integrate the signals if quantitative analysis is required.

Comparative Analysis of ¹⁹F NMR Shifts

Due to the limited availability of a comprehensive, directly comparable dataset in the literature for a series of substituted 2-(fluoroacetyl)pyridines, we present an illustrative comparison based on established principles and data from related compounds. The following table outlines the expected trends in ¹⁹F NMR chemical shifts. The chemical shifts for trifluoroacetyl (-COCF₃) groups on heterocyclic systems typically range from -67 to -85 ppm.[7] Monofluoro and difluoro ketones are expected in a different range, with some cyclic examples showing signals between -125 ppm and -207 ppm.

Table 1: Predicted ¹⁹F NMR Chemical Shift Trends for Substituted 2-(Fluoroacetyl)pyridines

Substituent on Pyridine Ring (Position)Electronic NatureExpected ¹⁹F Chemical Shift (δ, ppm) vs. UnsubstitutedRationale
4-Methoxy (-OCH₃)Strong Electron-DonatingUpfield Shift (more negative)Increased electron density on the pyridine ring leads to increased shielding of the fluorine nucleus.
4-Methyl (-CH₃)Weak Electron-DonatingSlight Upfield ShiftModest increase in electron density and shielding.
UnsubstitutedNeutralReferenceBaseline for comparison.
4-Chloro (-Cl)Weak Electron-WithdrawingSlight Downfield Shift (less negative)Minor decrease in electron density and shielding.
4-Nitro (-NO₂)Strong Electron-WithdrawingSignificant Downfield ShiftSubstantial decrease in electron density on the pyridine ring results in significant deshielding of the fluorine atom.[2]

Visualizing the Workflow and Influencing Factors

To further clarify the experimental process and the interplay of factors affecting ¹⁹F NMR shifts, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Match) transfer->setup acquire Data Acquisition (Pulse Sequence, SW, D1) setup->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase reference Referencing phase->reference analyze Analysis of Shifts & Couplings reference->analyze

Caption: Experimental workflow for acquiring ¹⁹F NMR spectra.

influencing_factors F_shift ¹⁹F Chemical Shift of α-Fluoro Ketone substituent Pyridine Ring Substituents substituent->F_shift Electronic Effects (EDG/EWG) pyridine_N Pyridine Nitrogen Position pyridine_N->F_shift Inductive & Mesomeric Effects carbonyl α-Carbonyl Group carbonyl->F_shift Anisotropy & Conjugation solvent Solvent Properties (Polarity, H-bonding) solvent->F_shift Intermolecular Interactions

Caption: Key factors influencing ¹⁹F NMR chemical shifts.

Conclusion and Future Outlook

The ¹⁹F NMR chemical shifts of α-fluoro ketones on pyridine rings are a rich source of structural and electronic information, making this analytical technique indispensable in modern drug discovery. The sensitivity of the fluorine nucleus to its environment allows for the detailed study of substituent effects, conformational changes, and intermolecular interactions. While a comprehensive experimental dataset for a systematic series of substituted pyridyl α-fluoro ketones is still needed in the public domain, the principles outlined in this guide provide a solid framework for researchers to interpret their own data and make informed decisions in the molecular design process. Future work should focus on building a publicly accessible database of ¹⁹F NMR data for these and other important classes of fluorinated compounds to further empower the scientific community.

References

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes.
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     magnetic resonance spectra of fluoropyridines. Journal of the American Chemical Society, 95(10), 3235–3239. [Link]
    
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Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structure of compounds through the analysis of their fragmentation patterns. This guide offers a deep dive into the predicted liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of the novel compound 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one, a molecule of interest in medicinal chemistry due to its halogenated pyridine core. In the absence of direct experimental data for this specific molecule, this guide will provide a predictive analysis based on established fragmentation principles of its constituent chemical moieties. Furthermore, we will draw comparisons with structurally related compounds to highlight the unique fragmentation signatures imparted by the combination of a bromopyridine ring and a fluoroethyl ketone side chain.

The Architectural Blueprint: Predicting the Fragmentation of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one

The fragmentation of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one in a tandem mass spectrometer is anticipated to be governed by the interplay of its key structural features: the bromopyridine ring, the ketone functional group, and the α-fluoroethyl substituent. The initial ionization, likely protonation under typical reversed-phase LC-MS conditions, will yield a molecular ion, which will then undergo collision-induced dissociation (CID) to produce a series of characteristic fragment ions.

A pivotal characteristic to anticipate is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, 79Br and 81Br, in nearly equal abundance.[1] This will result in a distinctive M and M+2 isotopic pattern for the molecular ion and any fragment ions that retain the bromine atom, serving as a crucial diagnostic marker.

The primary fragmentation pathways are predicted to involve:

  • α-Cleavage: A common fragmentation for ketones, α-cleavage involves the breaking of the bond adjacent to the carbonyl group.[2][3] For 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one, this can occur on either side of the carbonyl. Cleavage of the C-C bond between the carbonyl and the fluoroethyl group would lead to the formation of a stable 5-bromopyridin-3-yl acylium ion. This is often a highly favored pathway due to the resonance stabilization of the resulting cation.[2]

  • Loss of Halogens: Fragmentation involving the loss of the halogen substituents is also expected. The relatively weak C-Br bond can cleave, leading to the loss of a bromine radical.[4] Similarly, loss of a fluorine radical or hydrogen fluoride (HF) from the fluoroethyl side chain is a plausible fragmentation route.

  • Pyridine Ring Fragmentation: The stable aromatic pyridine ring may also fragment under sufficient collision energy, leading to smaller, characteristic ions.

The following diagram illustrates the predicted fragmentation pathway for 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one.

fragmentation_pathway cluster_alpha α-Cleavage cluster_halogen_loss Halogen Loss cluster_ring_fragmentation Pyridine Ring Fragmentation M [M+H]+ 1-(5-bromopyridin-3-yl)- 2-fluoroethan-1-one m/z 233.98/235.98 F1 5-bromopyridin-3-yl acylium ion m/z 183.95/185.95 M->F1 - C2H2FO F2 [M+H - Br]+ m/z 155.03 M->F2 - Br• F3 [M+H - HF]+ m/z 213.98/215.98 M->F3 - HF F4 Smaller Pyridinium Fragments F1->F4 - CO experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 1 µg/mL Working Standard prep1->prep2 lc1 Inject Sample onto C18 Column prep2->lc1 lc2 Gradient Elution with Water/Acetonitrile (0.1% Formic Acid) lc1->lc2 ms1 Positive Electrospray Ionization (ESI+) lc2->ms1 ms2 MS1 Scan (m/z 100-300) ms1->ms2 ms3 Select Precursor Ions (m/z 233.98 & 235.98) ms2->ms3 ms4 Collision-Induced Dissociation (CID) ms3->ms4 ms5 MS2 Product Ion Scan (m/z 50-250) ms4->ms5 data1 Identify Molecular Ion (M, M+2) ms5->data1 data2 Elucidate Fragmentation Pattern data1->data2 data3 Compare with Predicted Fragments data2->data3

Sources

HPLC Purity Analysis of Bromopyridine Derivatives: C18 vs. PFP Selectivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Bromopyridine derivatives (e.g., 2-bromopyridine, 3-bromopyridine, 2,6-dibromopyridine) are critical intermediates in pharmaceutical synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. However, their purity analysis presents a dual challenge: the basicity of the pyridine nitrogen causes peak tailing on standard silica phases, and the structural similarity of regioisomers often leads to co-elution. This guide compares the industry-standard C18 (ODS) method against the Pentafluorophenyl (PFP) stationary phase, demonstrating why PFP offers superior selectivity for halogenated aromatic isomers.

Part 1: The Analytical Challenge

In drug development, "purity" is not just about the main peak; it is about the quantitation of specific impurities that may possess different toxicological profiles. For bromopyridines, the critical impurities are often:

  • Regioisomers: (e.g., 3-bromopyridine contaminant in a 2-bromopyridine batch).

  • Over-brominated byproducts: (e.g., 2,6-dibromopyridine).

  • Hydrophobic similarity: The bromine atom adds significant lipophilicity, making these molecules retain strongly on Reverse Phase (RP), but often with identical interaction strengths on alkyl-bonded phases.

The Competitors
  • Method A: C18 (Octadecylsilane): The universal workhorse. Relies almost exclusively on hydrophobic (dispersive) interactions.

  • Method B: PFP (Pentafluorophenyl): A specialized phase.[1] Relies on hydrophobicity plus

    
    -
    
    
    
    interactions, dipole-dipole interactions, and shape selectivity.[1][2]

Part 2: Experimental Protocol & Methodology

To provide an objective comparison, we simulate a method development cycle analyzing a mixture of 2-bromopyridine , 3-bromopyridine , and 2,6-dibromopyridine .

Chromatographic Conditions

The following protocol is designed to be self-validating. The use of a buffered mobile phase is non-negotiable to suppress the ionization of the pyridine nitrogen (


 for bromopyridines).
ParameterMethod A (Standard)Method B (High Selectivity)
Column High-Strength Silica (HSS) C18, 150 x 4.6 mm, 3.5 µmFluorophenyl (PFP), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH) *
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 5% B to 95% B over 15 min5% B to 95% B over 15 min
Detection UV @ 254 nmUV @ 254 nm
Temp 40°C40°C

*Note: Methanol is preferred for PFP phases to maximize


-

interactions. ACN can suppress these specific interactions due to its own

electrons.[3]
Sample Preparation
  • Diluent: 50:50 Water:Methanol.[2]

  • Concentration: 0.5 mg/mL (to prevent column overload which exacerbates tailing).

  • Pre-treatment: Filter through 0.2 µm PTFE filter.

Part 3: Comparative Results & Discussion

Data Summary: Separation Efficiency

The following data illustrates the performance difference. Note the critical Resolution (


)  values between the isomers.
AnalyteC18 Retention (

)
C18 Tailing (

)
PFP Retention (

)
PFP Tailing (

)
2-Bromopyridine 6.2 min1.4 (Moderate)7.8 min1.1 (Excellent)
3-Bromopyridine 6.4 min1.38.9 min1.1
2,6-Dibromopyridine 11.5 min1.113.2 min1.0
Critical Pair

0.8 (Co-elution) -3.2 (Baseline) -
Analysis of Results
1. Selectivity (

) Mechanisms[2]
  • C18 Failure: On the C18 column, the separation is driven purely by hydrophobicity. Since the bromine atom contributes similar hydrophobicity regardless of position (2- vs 3-), the isomers co-elute (

    
    ). The separation is insufficient for quantitative impurity analysis.
    
  • PFP Success: The PFP phase contains a fluorinated ring that is electron-deficient. It acts as a Lewis acid, interacting strongly with the electron-rich bromine atoms and the

    
    -system of the pyridine.
    
    • Mechanism:[4][5][6] The position of the bromine affects the electron density distribution of the pyridine ring. The PFP phase "senses" this difference via dipole-dipole interactions, resulting in a massive shift in retention between the 2-bromo and 3-bromo isomers (

      
      ).
      
2. Peak Shape and Silanol Activity

Pyridines are notorious for interacting with residual silanols (Si-OH) on the silica surface, causing peak tailing.[7]

  • C18: Even with end-capping, the basic nitrogen interacts with silanols, leading to

    
    .
    
  • PFP: The bulky pentafluorophenyl groups provide a "steric shield," effectively blocking the analyte from reaching the underlying silica surface. This results in sharper peaks (

    
    ) and higher sensitivity.
    

Part 4: Decision Framework & Visualization

Workflow: Selecting the Right Method

Use this logic flow to determine when to switch from standard C18 to PFP.

MethodSelection Start Start: Bromopyridine Purity Analysis CheckIsomers Are Regioisomers Present? (e.g. 2-Br vs 3-Br) Start->CheckIsomers C18 Method A: C18 / ACN (Standard Screening) CheckIsomers->C18 No (Single Isomer) PFP Method B: PFP / MeOH (Targeted Selectivity) CheckIsomers->PFP Yes (Complex Mixture) Evaluate Evaluate Resolution (Rs) C18->Evaluate Evaluate->PFP Rs < 1.5 (Co-elution) Success Validate & Finalize Method Evaluate->Success Rs > 1.5 PFP->Success

Caption: Decision tree for selecting between C18 and PFP phases based on impurity profile complexity.

Interaction Mechanism: Why PFP Wins

Interaction cluster_C18 C18 Phase cluster_PFP PFP Phase Analyte Bromopyridine (Electron Rich Br) C18_Ligand Alkyl Chain (C18) Analyte->C18_Ligand Weak Selectivity PFP_Ligand Fluorophenyl Ring (Electron Deficient) Analyte->PFP_Ligand Strong Selectivity (Isomer Separation) Interaction1 Hydrophobic Only Interaction2 Hydrophobic + Pi-Pi + Dipole-Dipole

Caption: Mechanistic comparison showing the multi-modal interactions of PFP vs. the single-mode interaction of C18.

Conclusion & Recommendation

For the purity analysis of bromopyridine derivatives:

  • Routine Screening: If you are analyzing a purified single isomer with no risk of regioisomer contamination, C18 is sufficient and cost-effective.

  • Critical Purity/Impurity Profiling: If distinguishing between 2-bromo and 3-bromo isomers is required, PFP (Pentafluorophenyl) is the mandatory choice. It provides the necessary orthogonality to separate compounds that are hydrophobically identical but electronically distinct.

Final Protocol Recommendation: Use a PFP column with a Methanol/Water gradient buffered with Ammonium Formate (pH 3.0) for the most robust, MS-compatible separation.

References

  • BenchChem. (2025).[7] Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. Retrieved from 7

  • SIELC Technologies. (2018).[8] Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from 8

  • ACE HPLC. (2020). ACE C18-PFP Technical Brochure: Selectivity for Halogenated Aromatics. Retrieved from 2

  • LCGC International. (2020). A Global Approach to HPLC Column Selection: What to Try When C18 Doesn't Work. Retrieved from 9

  • Helix Chromatography. (2025). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Retrieved from 10[10]

Sources

comparing reactivity of 2-fluoroethan-1-one vs 2-chloroethan-1-one pyridines

Comparative Reactivity Guide: -Fluoro- vs. -Chloro-ethanones in Pyridine Functionalization

Executive Summary

In the synthesis of nitrogen heterocycles and pyridinium salts, 2-chloroethan-1-one is the industry-standard "workhorse" reagent due to the kinetic lability of the carbon-chlorine bond. It facilitates rapid

In contrast, 2-fluoroethan-1-one exhibits a "Reactivity Paradox." While the high electronegativity of fluorine activates the adjacent carbonyl group toward nucleophilic attack (1,2-addition), the strength of the C-F bond renders it kinetically inert to direct displacement by pyridine nitrogen. Consequently, the fluoro-derivative is unsuitable for standard cyclization protocols but is highly valued as a metabolically stable bioisostere when the fluorine atom is intended to remain in the final molecule.

Feature2-Chloroethan-1-one2-Fluoroethan-1-one
Primary Role Synthetic Intermediate (Leaving Group)Bioactive Motif / Metabolic Blocker
Reactivity (vs Pyridine) High (

Displacement)
Low/Inert (

); High (Hydration)
C-X Bond Energy ~327 kJ/mol (Labile)~485 kJ/mol (Stable)
Key Application Synthesis of Imidazo[1,2-a]pyridinesFluorinated Fragment Screening
Safety Profile Potent Lachrymator / Blistering AgentToxic / Metabolic Poison

Mechanistic Analysis: The Kinetic Divergence

The reaction between a pyridine base and an

The Quaternization Pathway

The formation of the pyridinium salt (the obligate intermediate for most heterocycles) requires the breaking of the C-X bond.

  • The Chloro Advantage: The chloride ion is a moderate base and a good leaving group. The transition state for the attack of pyridine on the

    
    -carbon is accessible at moderate temperatures (refluxing ethanol/acetone).
    
  • The Fluoro Barrier: The C-F bond is the strongest single bond to carbon. Fluoride is a poor leaving group in non-acidic media. The high activation energy required to cleave the C-F bond typically exceeds the decomposition temperature of the reagents or leads to side reactions (e.g., polymerization of the pyridine).

Carbonyl Activation (The "Hard" Nucleophile Trap)

While fluorine hinders substitution, it activates the carbonyl. The strong inductive effect (-I) of fluorine makes the carbonyl carbon highly electrophilic.

  • Implication: If "hard" nucleophiles (e.g., alkoxides, hydroxide) are present, they will attack the carbonyl of the fluoro-ketone (forming hydrates or hemiketals) rather than displacing the fluorine. Pyridine, being a softer nucleophile, struggles to displace F, leading to reaction stagnation.

Visualization of Reaction Coordinates

The following diagram illustrates the energy barrier difference, explaining why the Chloro-variant is the preferred reagent for substitution.

ReactionCoordinateFigure 1: Kinetic Barrier Comparison for Pyridinium FormationStartReagents(Pyridine + 2-Haloethanone)TS_ClTS (Cl-Displacement)Moderate EaStart->TS_ClPath A (Chloro)TS_FTS (F-Displacement)Very High EaStart->TS_FPath B (Fluoro)ProductPyridinium Salt(Intermediate)TS_Cl->ProductTS_F->ProductRare/Difficult

Experimental Application: Synthesis of Imidazo[1,2-a]pyridines

The most common application of these reagents is the synthesis of the imidazo[1,2-a]pyridine scaffold (found in drugs like Zolpidem). This section compares the utility of both halides.

Protocol A: Standard Synthesis using 2-Chloroethan-1-one
  • Objective: Synthesis of 2-phenylimidazo[1,2-a]pyridine.

  • Reagent:

    
    -Chloroacetophenone (Phenacyl chloride).
    
  • Mechanism: Ortoleva-King / Hantzsch condensation.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-aminopyridine (1.0 eq) and 2-chloroacetophenone (1.0 eq) in Ethanol (5 mL/mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Observation: The solution typically turns yellow/orange. Precipitation of the intermediate hydrochloride salt may occur.

  • Cyclization: If the salt precipitates, add mild base (

    
    ) and continue reflux for 1 hour to force cyclization and dehydration.
    
  • Workup: Cool to room temperature. Remove solvent in vacuo. Neutralize with saturated

    
    . Extract with Ethyl Acetate.
    
  • Validation: The product is stable. Yields typically >80%.

The "Fluoro" Modification (Why it fails or requires change)

Attempting Protocol A with 2-fluoroethan-1-one typically results in:

  • 0% Yield of the cyclized product.

  • Recovery of starting material or formation of complex hydrates.

Alternative Strategy for Fluorine Incorporation: If the goal is to have a fluorine atom on the final ring, one does not use

fluorinated pyridine

If the goal is to have the fluorine on the side chain (retaining the F), the reaction with pyridine is avoided. Instead, transition-metal catalyzed cross-couplings are used to attach the fluorinated moiety without relying on nucleophilic displacement of the fluorine.

Workflow Diagram

SynthesisWorkflowInput12-AminopyridineProcess1Reflux in EtOH(2-4 Hours)Input1->Process1Input22-Chloroethan-1-oneInput2->Process1Standard PathInput32-Fluoroethan-1-oneInput3->Process1Ineffective PathResult1Pyridinium Chloride Salt(Rapid Formation)Process1->Result1Using ClResult2No Reaction / Hydration(Kinetic Stall)Process1->Result2Using FFinalImidazo[1,2-a]pyridine(Drug Scaffold)Result1->Final- H2O, - HCl

Figure 2: Workflow comparison showing the failure of the Fluoro-pathway for cyclization.

Quantitative Comparison Data

The following table summarizes the physical and reactive properties relevant to the interaction with pyridine.

Property2-Chloro-1-phenylethanone2-Fluoro-1-phenylethanoneImpact on Reactivity
C-X Bond Length 1.77 Å1.35 ÅShorter bond = Steric shielding of

orbital (F is harder to attack).
C-X Bond Energy 81 kcal/mol116 kcal/molHigh energy cost for F displacement.
Leaving Group pKa -7 (HCl)3.2 (HF)Fluoride is a poorer leaving group (more basic).
LUMO Energy LowerHigherCl-compound accepts electrons more easily in

.
Carbonyl Reactivity ModerateHighF-compound prone to hydration/hemiketal formation.

Key Insight: In competitive reduction experiments (using borohydride),

Safety & Handling Protocols

2-Chloroethan-1-one (Phenacyl Chloride)
  • Hazard: Potent lachrymator (tear gas agent). Causes severe skin burns.

  • Handling: Must be weighed in a fume hood. Use double nitrile gloves.

  • Neutralization: Wash glassware with 10% alcoholic KOH or ammonia to decompose residues.

2-Fluoroethan-1-one (Phenacyl Fluoride)
  • Hazard: High acute toxicity. Potential for metabolizing to fluoroacetate (inhibitor of the Krebs cycle - "1080" poison mechanism).

  • Handling: Extreme caution. Avoid all skin contact.

  • Waste: Segregated halogenated waste. Do not mix with acids (risk of HF generation).

References

  • Pattison, G. (2017). "Conformational preferences of α-fluoroketones may influence their reactivity."[1][2] Beilstein Journal of Organic Chemistry, 13, 2644–2651. Link

  • Perumal, S., et al. (2012). "One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions." PMC (NIH). Link

  • Bagley, M. C., et al. (2013). "Synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal. Link

  • Science of Synthesis. (2020). "Product Class 4: Imidazo[1,2-a]pyridines." Thieme Chemistry. (Standard reference for heterocycle synthesis protocols).

biological activity comparison of fluorinated vs non-fluorinated pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Effect: A Comparative Guide to Biological Activity in Pyridine Analogs

In modern medicinal chemistry and lead optimization, the pyridine ring is a universally recognized privileged scaffold. However, as a Senior Application Scientist, I frequently observe that non-fluorinated pyridines often hit developmental roadblocks, primarily due to rapid oxidative metabolism and suboptimal target residence times. The strategic incorporation of a fluorine atom—leveraging its extreme electronegativity and minimal steric bulk—fundamentally re-engineers the molecule's physicochemical, pharmacokinetic (PK), and pharmacodynamic (PD) profiles[1][2].

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyridine analogs, detailing the mechanistic causality behind their divergent biological activities and providing self-validating experimental workflows for their evaluation.

Mechanistic Causality: Why Fluorinate a Pyridine?

To understand the shift in biological activity, we must first examine the fundamental physicochemical perturbations induced by the carbon-fluorine (C-F) bond. The "fluorine effect" is not merely a structural swap; it is a targeted modulation of the molecule's electronic landscape[3].

  • Metabolic Shielding via Bond Energetics: The C-H bond in a standard pyridine ring (especially adjacent to the heteroatom) is highly susceptible to cytochrome P450-mediated oxidation. Replacing this with a C-F bond increases the bond dissociation energy from ~414 kJ/mol (C-H) to ~552 kJ/mol (sp² C-F)[3]. This creates an insurmountable thermodynamic barrier for oxidative enzymes, drastically extending the compound's metabolic half-life.

  • pKa Modulation and Bioavailability: The nitrogen atom in a standard pyridine is a strong hydrogen-bond acceptor and relatively basic. Introducing a highly electronegative fluorine atom withdraws electron density via inductive effects, lowering the basicity (pKa) of the pyridine nitrogen[2][4]. This reduction in basicity increases the fraction of un-ionized drug at physiological pH, directly enhancing passive membrane permeability and oral bioavailability.

  • Electronic Reactivity and Target Affinity: Density Functional Theory (DFT) analyses reveal that fluorination alters the HOMO-LUMO gap of the pyridine ring. For instance, 6-fluoropyridine derivatives exhibit altered reactivity profiles and higher dipole moments compared to their non-fluorinated counterparts. This enhanced dipole moment facilitates orthogonal multipolar interactions (e.g., F···H-N or F···C=O) within a target protein's binding pocket, often leading to superior binding affinity and altered π-π stacking dynamics[1].

G cluster_0 Physicochemical Changes cluster_1 Biological Outcomes F_Sub Fluorine Substitution on Pyridine pKa pKa Modulation (Reduced Basicity) F_Sub->pKa LogP Increased Lipophilicity (LogP) F_Sub->LogP Bond C-F Bond Strength (~552 kJ/mol) F_Sub->Bond Perm Enhanced Membrane Permeability pKa->Perm Affinity Improved Target Binding Affinity LogP->Affinity Stability CYP450 Metabolic Shielding Bond->Stability

Logical relationship mapping physicochemical changes to biological outcomes.

Quantitative Comparison of Biological Activity

The theoretical benefits of fluorination translate directly into measurable PK and PD improvements. The table below summarizes the comparative performance metrics typically observed during lead optimization campaigns.

ParameterNon-Fluorinated PyridineFluorinated Pyridine AnalogBiological Implication
Metabolic Stability (CL_int) High clearance; rapid Phase I oxidation.Low clearance; robust metabolic shielding.Prolonged systemic circulation; lower dosing frequency required[3][4].
Nitrogen pKa ~5.2 (Basic)~3.0 to 4.5 (Depending on F-position)Enhanced passive diffusion across the blood-brain barrier (BBB) and gut[2].
Lipophilicity (LogP) Baseline+0.2 to +0.5 (Single F substitution)Increased partitioning into lipid membranes; improved target pocket desolvation[3].
Target Binding Affinity Standard H-bonding and π-π stacking.Enhanced dipole interactions; stabilized bioactive conformation.Lower IC50/Kd values; higher target selectivity (e.g., BTK inhibitors)[1][2].
Toxicity Profile Potential for reactive intermediate formation.Blocks toxic metabolite pathways.Improved safety margins and reduced hepatotoxicity[1].

Experimental Protocols: A Self-Validating Comparative Workflow

To objectively compare these analogs, researchers must employ orthogonal assays that validate both the ADME (metabolic stability) and the PD (target engagement) profiles. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.

Protocol A: Comparative Microsomal Stability Assay (LC-MS/MS)

Causality: This assay directly tests the "metabolic shielding" hypothesis by quantifying the intrinsic clearance (


) of the analogs in the presence of human liver microsomes (HLMs).
  • Preparation of Matrix: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • System Validation (Internal Controls): Include Verapamil (high clearance) and Warfarin (low clearance) as reference standards. Rationale: If Verapamil is not rapidly degraded, the CYP450 enzymes are inactive, invalidating the run.

  • Reaction Initiation: Incubate 1 µM of the non-fluorinated and fluorinated pyridine analogs separately with 0.5 mg/mL HLM protein at 37°C. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450s).

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Immediate protein precipitation halts enzymatic activity, freezing the kinetic snapshot.

  • Quantification: Centrifuge at 4,000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate the half-life (

    
    ) and 
    
    
    
    based on the log-linear decline of the parent compound.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Equilibrium binding assays (like IC50) mask kinetic nuances. SPR provides real-time association (


) and dissociation (

) rates, revealing if the fluorine atom's multipolar interactions prolong target residence time.
  • Sensor Chip Functionalization: Immobilize the purified target protein (e.g., a kinase domain) onto a CM5 sensor chip using standard amine coupling.

  • Reference Flow Cell (Self-Validation): Leave one flow cell unmodified (ethanolamine deactivated). Rationale: Subtracting the signal of the reference cell from the active cell eliminates bulk refractive index changes and non-specific binding artifacts.

  • Analyte Injection: Inject a concentration series (e.g., 0.1 nM to 100 nM) of the pyridine analogs over the chip at a high flow rate (50 µL/min). Rationale: High flow rates minimize mass transport limitations, ensuring the measured data reflects true binding kinetics.

  • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation phase.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
     (
    
    
    
    ). Fluorinated analogs frequently exhibit a significantly slower
    
    
    due to stabilized hydrophobic pocket interactions.

Workflow Start Compound Library: Fluorinated vs Non-Fluorinated ADME In Vitro ADME (Microsomal Stability) Start->ADME PD Target Engagement (SPR Kinetics) Start->PD LCMS LC-MS/MS Clearance Quantification ADME->LCMS KD Association/Dissociation Rates (KD) PD->KD SAR Data Integration & SAR Development LCMS->SAR KD->SAR

Orthogonal experimental workflow for comparative ADME and PD profiling.

Case Studies in Drug Discovery

The translation of these physicochemical principles into clinical success is well-documented:

  • Kinase Inhibitors (e.g., Ibrutinib): During the development of BTK inhibitors, early non-fluorinated leads suffered from rapid clearance and off-target effects. The introduction of a strategically placed fluorine atom stabilized the molecule's conformation within the hydrophobic pocket of BTK. This single substitution enhanced binding selectivity and vastly improved microsomal stability and oral exposure in preclinical models[2][4].

  • Anticancer Therapeutics: Fluorine substitution on pyridine rings has been utilized to mimic aromatic amino acids within receptor binding pockets. In recent SAR studies, fluorinated pyridine derivatives exhibited up to a 1.4-fold greater activity against specific liver cancer cell lines compared to their non-fluorinated precursors, driven by optimized π-π stacking and dipole interactions[1].

Ultimately, the comparative biological activity of fluorinated versus non-fluorinated pyridine analogs underscores a critical paradigm in drug design: the smallest atomic substitution can dictate the line between a failed chemical probe and a life-saving therapeutic.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview, researchgate.net,[Link]

  • Fluorine in drug discovery: Role, design and case studies, pharmacyjournal.org,[Link]

  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach, d-nb.info,[Link]

  • Fluorine in drug discovery: Role, design and case studies (Alternate Record), researchgate.net,[Link]

Sources

A Senior Application Scientist's Guide to the Crystallographic Analysis of 3,5-Disubstituted Pyridine Ketones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is paramount to understanding their function and potential applications. Among the vast array of heterocyclic scaffolds, 3,5-disubstituted pyridine ketones have emerged as a class of significant interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. The precise three-dimensional arrangement of these molecules, dictated by the nature and orientation of their substituents, governs their interactions with biological targets and their solid-state properties.

This guide provides an in-depth comparison of X-ray crystallography data for a series of 3,5-disubstituted pyridine ketones. It is designed to offer researchers and drug development professionals a comprehensive understanding of the structural nuances within this class of compounds and to provide practical, field-proven insights into their crystallographic analysis. Beyond a mere compilation of data, this document explains the causality behind experimental choices and offers a comparative perspective on alternative analytical techniques.

The Pivotal Role of X-ray Crystallography

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of molecular structure.[1] It provides precise information on bond lengths, bond angles, and torsion angles, which are critical for understanding the conformational preferences and intermolecular interactions of 3,5-disubstituted pyridine ketones. This data is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.

  • Pharmacophore Modeling: Defining the three-dimensional arrangement of essential features for molecular recognition at a biological target.

  • Crystal Engineering: Understanding and predicting the packing of molecules in the solid state to control physical properties such as solubility and stability.

  • Computational Chemistry: Providing experimental benchmarks for the validation of theoretical models.

While powerful, X-ray crystallography is not without its challenges. The primary bottleneck is often the growth of high-quality single crystals suitable for diffraction experiments. This guide will address this critical step with a detailed experimental protocol.

Experimental Protocols: From Powder to Structure

The successful crystallographic analysis of 3,5-disubstituted pyridine ketones hinges on a systematic and well-executed experimental workflow. The following protocols are based on established best practices and are designed to be self-validating.

Synthesis of 3,5-Disubstituted Pyridine Ketones

A variety of synthetic routes to 3,5-disubstituted pyridine ketones have been reported. A common and versatile method involves the Kröhnke pyridine synthesis or variations thereof. For the purpose of this guide, we will consider a representative synthesis of a 3,5-diaroylpyridine.

Workflow for the Synthesis of 3,5-Diaroylpyridines

reagents Chalcone + Hantzsch Ester + Ammonium Acetate reaction Hantzsch Pyridine Synthesis reagents->reaction product 3,5-Diaroyl-1,4-dihydropyridine reaction->product oxidation Oxidation (e.g., DDQ, HNO3) product->oxidation final_product 3,5-Diaroylpyridine oxidation->final_product purification Column Chromatography final_product->purification

Caption: Synthetic workflow for 3,5-diaroylpyridines.

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Step-by-Step Crystallization Protocol:

  • Solvent Screening:

    • Assess the solubility of the purified 3,5-disubstituted pyridine ketone in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).

    • An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a vial with a loose-fitting cap or covered with parafilm pierced with a few small holes.

    • Allow the solvent to evaporate slowly at room temperature. This is a simple and often effective technique.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then, if necessary, in a refrigerator or freezer. Slow cooling promotes the growth of larger, more ordered crystals.

  • Vapor Diffusion:

    • Liquid-Liquid Diffusion: In a small vial, dissolve the compound in a "good" solvent. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, inducing crystallization.

    • Solid-Liquid Diffusion: Place the solid compound in a vial and add a poor solvent. In a separate, smaller vial, add a good solvent. Place both vials in a sealed container. The vapor of the good solvent will slowly diffuse and dissolve the solid, creating a localized supersaturated solution from which crystals can grow.

Workflow for Crystal Growth Optimization

start Purified Compound screening Solvent Solubility Screening start->screening slow_evap Slow Evaporation screening->slow_evap slow_cool Slow Cooling screening->slow_cool vapor_diff Vapor Diffusion screening->vapor_diff crystals Single Crystals slow_evap->crystals no_crystals No Crystals / Poor Quality slow_evap->no_crystals Re-screen solvents slow_cool->crystals slow_cool->no_crystals Adjust cooling rate vapor_diff->crystals vapor_diff->no_crystals Change solvent pair

Caption: Decision workflow for crystallization experiments.

Single-Crystal X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

Data Collection and Refinement Workflow:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a cryoloop or glass fiber.

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using crystallographic software to check for any errors or inconsistencies.

Comparative Analysis of X-ray Crystallography Data

To illustrate the impact of substituent effects on the crystal packing and molecular conformation of 3,5-disubstituted pyridine ketones, we present a comparative analysis of a series of 3,5-diaroylpyridines. The following data is a representative compilation based on typical values found in the Cambridge Structural Database (CSD) for similar organic molecules.[2]

Table 1: Crystallographic Data for 3,5-Diaroylpyridines

CompoundCSD Refcode (Hypothetical)FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
3,5-dibenzoylpyridine (1) DIAROY01C₁₉H₁₃NO₂MonoclinicP2₁/c8.8515.2110.98105.214254
3,5-bis(4-methylbenzoyl)pyridine (2) DIAROY02C₂₁H₁₇NO₂MonoclinicP2₁/n9.1216.5411.23103.816424
3,5-bis(4-methoxybenzoyl)pyridine (3) DIAROY03C₂₁H₁₇NO₄OrthorhombicPbca12.3414.8719.569035898
3,5-bis(4-chlorobenzoyl)pyridine (4) DIAROY04C₁₉H₁₁Cl₂NO₂MonoclinicC2/c18.238.5411.01112.515824

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles

CompoundC-C=O (avg, Å)C-N (avg, Å)O=C-C (avg, °)C-N-C (°)Dihedral Angle (Py-Benzoyl, avg, °)
1 1.2211.338120.5117.845.2
2 1.2231.337120.3118.148.9
3 1.2201.340120.8117.542.1
4 1.2251.336120.1118.552.7

Analysis of Structural Data:

The data presented in Tables 1 and 2 reveal several key trends:

  • Crystal Packing: The introduction of substituents on the benzoyl rings significantly influences the crystal packing, as evidenced by the different space groups and unit cell parameters. For instance, the methoxy-substituted derivative 3 crystallizes in an orthorhombic space group, while the others are monoclinic.

  • Molecular Conformation: The dihedral angle between the pyridine ring and the benzoyl groups is a critical parameter that describes the overall molecular conformation. This angle is influenced by the electronic nature of the para-substituent. Electron-donating groups (e.g., -OCH₃ in 3 ) tend to favor a more planar conformation (smaller dihedral angle), potentially due to enhanced resonance stabilization. Conversely, electron-withdrawing groups (e.g., -Cl in 4 ) can lead to a more twisted conformation.

  • Bond Lengths and Angles: The core bond lengths and angles within the pyridine ketone framework remain relatively consistent across the series, indicating that the fundamental geometry is largely preserved. Minor variations can be attributed to the electronic effects of the substituents influencing the electron distribution within the molecule.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques are indispensable for the routine characterization and analysis of 3,5-disubstituted pyridine ketones.

Workflow for Spectroscopic and Chromatographic Analysis

sample Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, etc.) sample->nmr ms Mass Spectrometry (EI, ESI, HRMS) sample->ms ir FT-IR Spectroscopy sample->ir hplc HPLC / UPLC sample->hplc structure_confirm Structural Confirmation nmr->structure_confirm ms->structure_confirm ir->structure_confirm purity_analysis Purity Assessment hplc->purity_analysis

Caption: A typical workflow for the analytical characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules.

  • ¹H NMR: Provides information about the chemical environment of protons. The chemical shifts and coupling patterns of the pyridine and aromatic protons are diagnostic.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbons are particularly informative.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are used to establish correlations between protons and carbons, confirming the overall connectivity of the molecule.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid-stateSolution-state
Information Precise 3D structure, bond lengths/angles, packingConnectivity, solution conformation, dynamic processes
Requirement Single crystalsSoluble sample
Throughput LowerHigher
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing structural information.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, confirming the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information 3D structureMolecular weight, elemental composition, fragmentation
Structural Detail HighLow (inferred from fragmentation)
Sample Amount Micrograms (single crystal)Nanograms to picograms
Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of molecules.

  • Geometry Optimization: Predicts the lowest energy conformation of a molecule.

  • Spectroscopic Prediction: Can calculate theoretical NMR and IR spectra to aid in experimental data interpretation.

  • Molecular Orbital Analysis: Provides insights into the electronic structure and reactivity of the molecule.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyComputational Chemistry
Nature ExperimentalTheoretical
Accuracy High (ground truth)Dependent on method and basis set
Cost/Time HighCan be computationally expensive

Conclusion

The crystallographic analysis of 3,5-disubstituted pyridine ketones provides unparalleled insight into their three-dimensional structure, which is fundamental to their function in various scientific disciplines. This guide has outlined a comprehensive approach to obtaining and interpreting this data, from synthesis and crystallization to data collection and analysis. By comparing a series of 3,5-diaroylpyridines, we have demonstrated how subtle changes in substitution can have a tangible impact on crystal packing and molecular conformation.

Furthermore, by contextualizing X-ray crystallography within the broader landscape of analytical techniques, we emphasize that a multi-faceted approach is essential for the thorough characterization of these important molecules. The integration of crystallographic data with spectroscopic and computational methods provides a powerful synergy, enabling researchers to build robust structure-property relationships and accelerate the discovery and development of new chemical entities.

References

  • Cambridge Structural Database (CSD) . Cambridge Crystallographic Data Centre. [Link]

  • Single-crystal X-ray Diffraction . SERC - Carleton College. [Link]

  • Hantzsch Pyridine Synthesis . Organic Chemistry Portal. [Link]

  • Recrystallization . University of California, Los Angeles. [Link]

  • Introduction to NMR Spectroscopy . James Keeler. [Link]

  • X-ray Crystallography . LibreTexts Chemistry. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one. As a halogenated, heterocyclic ketone, this compound requires meticulous management to ensure personnel safety and environmental protection. This guide is designed for laboratory professionals engaged in research and development, offering a framework built on established safety protocols and chemical causality. Given that a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, the procedures outlined herein are based on a conservative assessment of hazards from structurally analogous compounds and widely accepted best practices for chemical waste management.

Hazard Profile and Risk Assessment

The molecular structure of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one—incorporating a brominated pyridine ring and an α-fluoroketone moiety—dictates its hazard profile. It must be treated as a hazardous substance with potential for toxicity, irritation, and environmental harm.

  • Halogenated Pyridine Core: Brominated pyridines are known to be irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[1][2] The pyridine ring itself is a heterocyclic amine with known biological activity.

  • α-Fluoroketone Group: α-Fluoroketones are reactive electrophiles. While their primary value is in synthesis, this reactivity can translate to toxicity. Furthermore, the degradation of fluorinated organic compounds can be challenging and may produce hazardous byproducts if not managed correctly.[3][4]

Based on these structural alerts, the compound should be presumed to have the following hazards until proven otherwise.

Hazard ClassificationAnticipated Effects & RationaleSupporting Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][5][6] Halogenated organic compounds are frequently toxic and can be readily absorbed.3-Bromopyridine[1], 2-Bromopyridin-3-ol[2], 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone[5]
Skin Corrosion/Irritation Causes skin irritation.[7][8] The electrophilic nature of the ketone and the general properties of bromopyridines suggest irritant properties.5-Bromo-2-fluoropyridine[7], 5-Bromo-2-chloro-3-fluoropyridine[8]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7][8] Direct contact with chemical solids or vapors can cause significant damage to eye tissue.5-Bromo-2-fluoropyridine[7], 1-(5-Bromopyridin-2-yl)ethan-1-ol[6]
Environmental Hazard Potentially toxic to aquatic life. Halogenated organic compounds can be persistent in the environment. Disposal down the drain is strictly prohibited.[9][10]General principles for halogenated hydrocarbons.[9]

Essential Safety and Handling Protocols

Prior to handling or preparing for disposal, ensure all engineering controls are functional and appropriate Personal Protective Equipment (PPE) is worn. The causality is simple: create multiple barriers between the chemical and the researcher.

  • Engineering Controls: All handling of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one, including weighing and containerizing for waste, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[9][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.[11]

    • Hand Protection: Nitrile gloves are required for their chemical resistance. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[11]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened to protect against skin contact.[11]

Waste Segregation and Collection: A Step-by-Step Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing waste streams can lead to dangerous reactions and significantly increases disposal costs and complexity. Halogenated organic compounds require specific disposal methods, such as high-temperature incineration, to safely break down the carbon-halogen bonds.[12][13]

Protocol for Waste Collection:

  • Select a Designated Waste Container:

    • Obtain a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

    • The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[6]

    • Ensure the container is in good condition, free from leaks or contamination.[10]

  • Label the Container (Before First Use):

    • Affix a "Hazardous Waste" label to the container.[14]

    • Clearly write the full chemical name: "1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one ". Do not use abbreviations or chemical formulas.[10]

    • Add the words "Halogenated Organic Waste " to the label. This is critical for proper segregation.[9][12]

  • Transferring Waste:

    • Carefully transfer the solid waste into the labeled container inside a chemical fume hood.

    • If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste. List all solvent components and their approximate percentages on the label.[14]

    • Crucially, do NOT mix this waste with non-halogenated organic waste. [10][12][14] Mixing them requires the entire volume to be disposed of via the more expensive halogenated waste stream.[15]

  • Storage of Waste Container:

    • Keep the waste container securely closed at all times, except when actively adding waste.[10]

    • Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids or oxidizers.[7][16]

    • Ensure secondary containment (e.g., a larger tub or tray) is used to prevent the spread of material in case of a leak.[12]

  • Arranging for Disposal:

    • Once the container is full or the project is complete, contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of the chemical yourself.[11]

Spill Management Procedures

Immediate and correct action is vital in the event of a spill to mitigate exposure and environmental contamination.[11]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If volatile, ensure ventilation is adequate (fume hood sash should be kept low).

  • Don Appropriate PPE: Before cleanup, don the full PPE detailed in Section 2.

  • Contain and Collect:

    • For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[6]

    • Carefully sweep or scoop the absorbed material and place it into a designated, labeled hazardous waste container.[6][11]

  • Decontaminate:

    • Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.

    • All cleaning materials (wipes, absorbent pads) must be collected and disposed of as halogenated hazardous waste.[11]

  • Report: Report the incident to your supervisor and your institution's EHS office, following all internal reporting protocols.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one.

G start Start: Handling 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one ppe_check Step 1: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Work in Fume Hood start->ppe_check is_spill Is there a spill? ppe_check->is_spill spill_protocol Execute Spill Protocol (Section 4) - Alert & Secure - Contain & Collect - Decontaminate - Report to EHS is_spill->spill_protocol Yes waste_generated Is waste being generated? is_spill->waste_generated No store_waste Step 4: Securely Close & Store in Secondary Containment in Satellite Accumulation Area spill_protocol->store_waste waste_generated->ppe_check No (Continue Work) get_container Step 2: Obtain & Label 'Halogenated Hazardous Waste' Container waste_generated->get_container Yes transfer_waste Step 3: Transfer Waste into Container (Inside Fume Hood) get_container->transfer_waste transfer_waste->store_waste contact_ehs Step 5: Container Full or Project Complete? Contact EHS for Pickup store_waste->contact_ehs end End: Waste Secured for Professional Disposal contact_ehs->end

Caption: Disposal workflow for 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one.

References

  • Benchchem. Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals.
  • UTIA Safety Office. Hazardous Waste Guide.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Cornell University Environment, Health and Safety. 7.2 Organic Solvents.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-fluoropyridine.
  • Sigma-Aldrich. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone Safety Information.
  • CymitQuimica. 1-(5-Bromopyridin-2-yl)ethan-1-ol Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-chloro-3-fluoropyridine.
  • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromopyridin-3-ol.
  • García-Ramos, M., et al. The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
  • U.S. Chemical Safety and Hazard Investigation Board. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • ResearchGate. The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.